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  • Product: 2-(3-Methoxyphenyl)-1H-imidazole
  • CAS: 76875-21-3

Core Science & Biosynthesis

Foundational

2-(3-Methoxyphenyl)-1H-imidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)-1H-imidazole, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Compound Identification and Properties

2-(3-Methoxyphenyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted at the 2-position with a 3-methoxyphenyl group. This structural motif is a common scaffold in a variety of biologically active molecules.

PropertyValueSource
CAS Number 76875-21-3[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from similar imidazole compounds[2][3]
Solubility Expected to be soluble in polar organic solventsInferred from the polarity of the imidazole and methoxyphenyl groups[2][3]

Synthesis of 2-(3-Methoxyphenyl)-1H-imidazole

The synthesis of 2-substituted imidazoles is well-established in organic chemistry. A common and efficient method is the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4]

Proposed Synthetic Pathway: The Radziszewski Reaction

The Radziszewski reaction provides a direct route to 2-(3-Methoxyphenyl)-1H-imidazole from commercially available starting materials: glyoxal, 3-methoxybenzaldehyde, and a source of ammonia.

Synthesis_of_2-(3-Methoxyphenyl)-1H-imidazole reagents 3-Methoxybenzaldehyde + Glyoxal + Ammonia reaction Radziszewski Reaction (Solvent, Heat) reagents->reaction product 2-(3-Methoxyphenyl)-1H-imidazole reaction->product

Caption: Synthetic workflow for 2-(3-Methoxyphenyl)-1H-imidazole via the Radziszewski reaction.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Radziszewski synthesis and may require optimization.[4]

Materials:

  • 3-Methoxybenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate or aqueous ammonia

  • Ethanol or another suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Add ammonium acetate (2-3 equivalents) to the solution and stir until dissolved. Ammonium acetate serves as the ammonia source.

  • To this stirring solution, add an aqueous solution of glyoxal (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ammonium Acetate: This is often used as a convenient solid source of ammonia in the Radziszewski reaction, simplifying the handling of gaseous ammonia.

  • Ethanol: As a polar protic solvent, ethanol is effective at dissolving the reactants and facilitating the reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.

  • Purification: Recrystallization or column chromatography is necessary to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the methoxy group (OCH₃) protons around δ 3.8 ppm.

    • Aromatic protons of the methoxyphenyl group will appear in the aromatic region (δ 6.8-7.8 ppm) with characteristic splitting patterns (doublets, triplets, and a singlet or doublet of doublets).

    • Protons on the imidazole ring are expected to appear as singlets or doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

    • A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methoxy carbon around δ 55 ppm.

    • Signals for the aromatic carbons of the methoxyphenyl ring between δ 110 and 160 ppm.

    • Signals for the carbons of the imidazole ring in the range of δ 115-145 ppm.

  • IR Spectroscopy:

    • A broad N-H stretching band around 3100-3400 cm⁻¹.

    • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

    • C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

    • A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) is expected at m/z = 174.20.

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12][13] Derivatives of imidazole exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

While specific biological studies on 2-(3-Methoxyphenyl)-1H-imidazole are not extensively documented in the provided search results, the presence of the methoxyphenyl group on the imidazole core suggests potential for biological activity. For instance, related compounds such as 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole have demonstrated notable antibacterial activity.[14] Furthermore, 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole derivatives have been investigated as potential anticancer agents.[11]

This suggests that 2-(3-Methoxyphenyl)-1H-imidazole could serve as a valuable building block for the synthesis of new therapeutic agents. Its potential biological activities warrant further investigation.

Potential_Applications core 2-(3-Methoxyphenyl)-1H-imidazole scaffold Scaffold for Drug Discovery core->scaffold anticancer Anticancer Agents scaffold->anticancer antibacterial Antibacterial Agents scaffold->antibacterial antifungal Antifungal Agents scaffold->antifungal

Caption: Potential applications of 2-(3-Methoxyphenyl)-1H-imidazole in drug discovery.

Conclusion and Future Outlook

2-(3-Methoxyphenyl)-1H-imidazole is a readily accessible compound with significant potential as a scaffold in the development of new pharmaceuticals and functional materials. While detailed characterization and biological evaluation of this specific molecule are areas for future research, the established chemistry of imidazoles provides a strong foundation for its exploration. Further studies to confirm its spectroscopic properties, explore its reactivity, and screen for various biological activities are highly encouraged.

References

  • SpectraBase. 2-(3-Methoxyphenyl)-1H-benzo[d]imidazole - Optional[MS (GC)] - Spectrum. [Link]

  • Huynh, T. P. H., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry.
  • Lynch, D. E., & Pableo, A. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Lynch, D. E., & Pableo, A. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances.
  • Arjunan, V., et al. (2010). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • Prabhuswamy, M., et al. (2016). Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl)-1-(4-chlorophenyl)-4,5-diphenyl-1h-imidazole. Molecular Crystals and Liquid Crystals, 632(1), 1-9.
  • García, G., et al. (2025). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
  • Ahmad, A., et al. (Year not available). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
  • IJRAR. (Year not available). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews.
  • Al-Amiery, A. A., et al. (2025). Synthesis Biological Evaluation and Theoretical Sudies of 2-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1h-Imidazole Derevatives.
  • PubChem. (2025). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(93), 51430-51436.
  • Reddy, C. S., et al. (Year not available). Convenient and Improved One Pot Synthesis of Imidazole.
  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2959–2974.
  • ResearchGate. (2021). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)... [Link]

  • Sundaraganesan, N., et al. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 109-116.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals.
  • The Royal Society of Chemistry. (2022). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • Beilstein Journals. (Year not available).
  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731.
  • de la Torre, P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 757.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3- Methoxybenzaldehyde 2-((3- methoxyphenyl)methylene)hydrazone: Traditional.
  • Wikipedia. (2024). Imidazole. [Link]

  • Jayanthi, G., & Arockia, H. B. M. (2020). Electronic properties of 2-(4-methoxyphenyl)-4,5-dime- thyl-1h-imidazole 3-oxide: a hartree-fock approach. pesquisaonline.net.
  • CAS Common Chemistry. (n.d.). 2-(4-Methoxyphenyl)-1H-imidazole-5-methanol. [Link]

  • Shelke, K., et al. (2008). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry, 1(3), 489-494.
  • Deshmukh, S. P., & Kadu, V. S. (2013). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C.
  • Deshmukh, S. P., & Kadu, V. S. (2013). Methoxyphenyl)-5-phenyl-1H-imidazole from 4- Methoxybenzil under Microwave irradiation.
  • Gündüz, S., & Kılıç, Z. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 1-8.

Sources

Exploratory

Technical Deep Dive: 2-Substituted Aryl Imidazoles

The following technical guide details the chemistry, pharmacology, and synthesis of 2-substituted aryl imidazoles. Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, pharmacology, and synthesis of 2-substituted aryl imidazoles.

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

The 2-substituted aryl imidazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from p38 MAP kinase inhibitors (e.g., SB-203580 ) to antifungal agents and tubulin modulators. Unlike 1- or 4/5-substituted variants, the installation of an aryl group at the C2 position creates a specific molecular geometry that facilitates


-

stacking interactions within enzyme active sites, particularly in ATP-binding pockets.

This guide provides a rigorous analysis of the synthetic architectures used to construct this moiety, contrasting classical condensation methods with modern C–H activation protocols. It further details the Structure-Activity Relationship (SAR) logic that drives their application in drug discovery.

Synthetic Architectures: From Classical to State-of-the-Art

The synthesis of 2-aryl imidazoles has evolved from harsh condensation reactions to precise transition-metal-catalyzed functionalizations.

The Classical Route: Radziszewski & Amidine Cyclization

For decades, the primary method for generating 2-aryl imidazoles involved the condensation of dicarbonyls with aldehydes or the cyclization of amidines.

  • Debus-Radziszewski Synthesis:

    • Mechanism: Condensation of an aryl aldehyde, a 1,2-dicarbonyl (e.g., glyoxal), and ammonia.

    • Utility: Best for generating 2,4,5-triaryl imidazoles (e.g., Lophine) or 2-aryl-4,5-unsubstituted imidazoles.

    • Limitation: Often suffers from moderate yields and harsh conditions.

  • Amidine-Bromoketone Cyclization (Recommended for Drug Discovery):

    • Protocol: An aryl amidine reacts with an

      
      -haloketone.
      
    • Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by alkylation and dehydration.

    • Advantage: Highly regioselective.[1] Allows independent variation of the 2-aryl group (via the amidine) and the 4/5-substituents (via the haloketone).

The Modern Route: Direct C2–H Arylation

Modern process chemistry favors "atom-economic" methods that avoid pre-functionalized precursors.

  • Pd/Cu-Catalyzed C–H Activation:

    • Concept: Direct coupling of a simple imidazole core with an aryl halide using a Palladium catalyst.[2]

    • Regioselectivity Challenge: The C5 proton is naturally more acidic/reactive in simple imidazoles. Achieving C2 selectivity requires specific conditions (e.g., CuI co-catalysis or N-protecting group direction such as SEM or MEM).

    • Key Insight: The use of CuI often facilitates a "concerted metallation-deprotonation" (CMD) pathway, switching selectivity to the C2 position due to coordination with the N3 nitrogen.[3]

Visualizing the Synthetic Pathways

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

SyntheticRoutes Start Target: 2-Aryl Imidazole Route1 Route A: Cyclization (De Novo Ring Formation) Start->Route1 Core Construction Route2 Route B: C-H Arylation (Late-Stage Functionalization) Start->Route2 Core Diversification Amidine Aryl Amidine + Alpha-Halo Ketone Route1->Amidine High Flexibility Debus Aryl Aldehyde + Glyoxal + NH3 Route1->Debus Symmetric 4,5 DirectCH Imidazole Core + Ar-X (Pd/Cu Cat) Route2->DirectCH Atom Economy Suzuki 2-Haloimidazole + Ar-B(OH)2 Route2->Suzuki Traditional Coupling Result1 High Regiocontrol (Best for 2,4-Disubstituted) Amidine->Result1 Result2 High Efficiency (Best for Library Expansion) DirectCH->Result2

Figure 1: Strategic decision tree for synthesizing 2-substituted aryl imidazoles.

Medicinal Chemistry & SAR: The p38 MAPK Case Study

The 2-aryl imidazole moiety is most famous for its role in inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) , a key driver of inflammation (cytokine production).

Mechanism of Action: SB-203580

SB-203580 is the prototypical inhibitor. Its efficacy relies heavily on the 2-substituted aryl group.

  • Structure: 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole.[4]

  • Binding Mode: The pyridine nitrogen at C5 forms a critical hydrogen bond with the ATP-binding hinge region (Met109). However, the 2-(4-methylsulfinylphenyl) group occupies the hydrophobic pocket, providing the necessary steric bulk and electronic properties to lock the inhibitor in the active site.

  • SAR Insight: The 2-aryl group is essential for potency. Replacing it with an alkyl group often results in a dramatic loss of affinity.

SAR Logic Flow

When optimizing 2-aryl imidazoles, the following SAR rules generally apply:

RegionModificationEffect on Activity (General)
C2-Position Aryl / Heteroaryl Critical for Potency. Provides

-stacking and fills hydrophobic pockets. Electron-withdrawing groups (e.g., F, Cl) often improve metabolic stability.
C2-Position AlkylGenerally reduces potency; reduces rigid orientation of the scaffold.
N1-Position H (Free NH)Often required for H-bond donation (e.g., to Glu71 in some kinases). Alkylation here can abolish activity unless the target pocket is large.
C4/C5 Pyridine / PyrimidineCritical for "Hinge Binding" in kinase inhibitors.
p38 MAPK Signaling Pathway Diagram

Understanding where these inhibitors act is crucial for assay development.

p38Pathway Stimuli Stress Stimuli (UV, LPS, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of SB-203580) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Activation Response Inflammatory Response (TNF-alpha, IL-1beta) Substrates->Response Inhibitor 2-Aryl Imidazole (SB-203580) Inhibitor->p38 Inhibits

Figure 2: The p38 MAPK signaling cascade showing the intervention point of 2-aryl imidazole inhibitors.

Experimental Protocols

Protocol A: Regioselective Synthesis via Amidine Cyclization

Best for creating de novo libraries with high structural diversity.

Reagents:

  • Aryl amidine hydrochloride (1.0 equiv)

  • 
    -Bromo ketone (1.0 equiv)
    
  • NaHCO

    
     (4.0 equiv)
    
  • Solvent: THF/Water (1:1) or Ethanol

Procedure:

  • Preparation: Dissolve the aryl amidine hydrochloride (e.g., benzamidine HCl) in THF/Water.

  • Addition: Add NaHCO

    
     followed by the slow addition of the 
    
    
    
    -bromo ketone (e.g., 2-bromoacetophenone).
  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. The imidazole product often precipitates. If not, evaporate THF and extract with Ethyl Acetate.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the characteristic imidazole C4/C5 singlets (if symmetric) or distinct doublets. The NH proton is often broad and exchangeable (

    
     ppm).
    
Protocol B: Direct C2–H Arylation of Imidazoles

Best for late-stage functionalization of existing imidazole scaffolds.

Reagents:

  • 1-Methylimidazole (or protected imidazole)

  • Aryl Iodide (Ar-I)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[3]
    
  • Co-Catalyst: CuI (10 mol%)

  • Ligand: PPh

    
     (10-20 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    or K
    
    
    CO
    
    
  • Solvent: DMF or DMAc

Procedure:

  • Setup: In a glovebox or under Argon, combine Pd(OAc)

    
    , CuI, PPh
    
    
    
    , and the base in a pressure vial.
  • Reactants: Add the imidazole substrate and the aryl iodide dissolved in dry DMF.

  • Reaction: Seal the vial and heat to 140°C for 12–24 hours.

    • Note: High temperature is often required to overcome the activation energy of the C2–H bond.

  • Workup: Filter through a Celite pad to remove metal residues. Dilute with water and extract with DCM.

  • Purification: Standard flash chromatography.

Critical Mechanism Note: The Copper (CuI) is believed to coordinate to the imidazole N3, increasing the acidity of the C2 proton and facilitating the palladation at that specific site, preventing C5 arylation.

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link (Context: Foundation of SB-203580 series).

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of 2-substituted imidazoles." Advanced Synthesis & Catalysis. Link (Context: Review of C-H activation methods).

  • Vertex Pharmaceuticals & NIH. (2013). "Regioselective C2-arylation of imidazo[4,5-b]pyridines." RSC Advances. Link (Context: Direct C-H arylation protocols).

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine production."[5] Nature. Link (Context: Identification of p38 MAPK as the target for pyridinyl imidazoles).

  • Guide to Pharmacology. "SB203580 Ligand Page." IUPHAR/BPS. Link (Context: Pharmacological data and binding properties).

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 3-Methoxyphenyl Substituted Imidazoles

Introduction Substituted imidazole scaffolds are cornerstones in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence stems from the unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted imidazole scaffolds are cornerstones in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence stems from the unique electronic nature of the imidazole ring: an aromatic, amphoteric heterocycle whose properties can be finely tuned through substitution.[3][4] Understanding the precise electronic impact of a given substituent is therefore not merely an academic exercise; it is a critical prerequisite for rational molecular design in drug development and materials science.

This guide provides an in-depth analysis of the electronic properties imparted by the 3-methoxyphenyl group when appended to an imidazole ring. We will deconstruct the individual electronic contributions of the imidazole core and the substituent, then synthesize this understanding to predict and rationalize the behavior of the combined molecular system. This analysis is grounded in fundamental principles of physical organic chemistry and supplemented with practical, field-proven methodologies for experimental and computational characterization. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to leverage the 3-methoxyphenyl imidazole scaffold in their work.

Part 1: Electronic Fundamentals of the Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its electronic character is a nuanced balance of several features:

  • Aromaticity: The ring possesses a sextet of π-electrons, fulfilling Hückel's rule for aromaticity. This delocalized system contributes to its significant stability.[5]

  • Dual-Nitrogen Environment: The two nitrogen atoms are electronically distinct. One (N-1) is a "pyrrole-type" nitrogen, which donates its lone pair to the aromatic π-system. The other (N-3) is a "pyridine-type" nitrogen, whose lone pair resides in an sp² orbital in the plane of the ring and is not part of the aromatic sextet.[3]

  • Amphoteric Nature: This dual-nitrogen character makes imidazole amphoteric. The pyridine-type nitrogen (N-3) is basic, readily accepting a proton to form a resonance-stabilized imidazolium cation.[3] Concurrently, the pyrrole-type nitrogen (N-1) is weakly acidic and can be deprotonated by a strong base.[3][6]

PropertyTypical Value (for unsubstituted Imidazole)Significance
pKa (of Conjugate Acid) ~7.0[3][4][6]The pyridine-like N-3 is a moderately strong base, making the ring a good hydrogen bond acceptor and a potential coordination site for metals.
pKa (as an Acid) ~14.5[6][7]The pyrrole-like N-1 is weakly acidic, allowing for N-H functionalization under strongly basic conditions.

This inherent electronic structure makes the imidazole ring an electron-rich system, capable of participating in electrophilic substitution and acting as a potent ligand or nucleophile.

Part 2: The 3-Methoxyphenyl Group as an Electronic Modulator

The electronic influence of a substituent on an aromatic ring is governed by a combination of inductive and resonance effects. For the methoxy (-OCH₃) group, these two effects are in opposition.

  • Inductive Effect (-I): Oxygen is highly electronegative and pulls electron density away from the phenyl ring through the sigma bond framework. This is an electron-withdrawing effect.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the phenyl ring. This is a powerful electron-donating effect.

The ultimate impact of the methoxy group is highly dependent on its position. While the inductive effect operates regardless of position, the resonance effect is only strongly expressed at the ortho and para positions. When placed at the meta (3-) position , the resonance donation cannot be directly delocalized onto the carbon atom attached to the imidazole ring. Consequently, the electron-withdrawing inductive effect becomes the dominant electronic influence.

This net effect is quantified by the Hammett substituent constant (σ) , which measures the electronic influence of a substituent on the ionization of benzoic acid.[8] A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.

SubstituentHammett Constant (σ_meta)Interpretation
-OCH₃ +0.12[9] (+0.11[10])The 3-methoxyphenyl group is weakly electron-withdrawing.

This data confirms that when connected at its 3-position, the methoxyphenyl group will reduce the electron density of the attached imidazole ring.

Caption: Electronic effects of a meta-methoxy group.

Part 3: Synergistic Effects in 3-Methoxyphenyl Imidazoles

When the weakly electron-withdrawing 3-methoxyphenyl group is attached to the electron-rich imidazole core, it modulates the latter's intrinsic properties. The primary consequences are:

  • Reduced Basicity (Lower pKa): The inductive pull of the 3-methoxyphenyl group withdraws electron density from the imidazole ring. This reduces the availability of the lone pair on the pyridine-type nitrogen (N-3), making it a weaker base. As a result, the pKa of the conjugate acid of a 3-methoxyphenyl imidazole is expected to be lower than that of unsubstituted imidazole (~7.0). This is a crucial consideration in drug design, as the pKa dictates the protonation state of a molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. Studies on N-aryl imidazoles confirm that the electronic nature of the aryl substituent significantly impacts the acidity of the corresponding imidazolium salts.[11]

  • Increased Oxidation Potential: The imidazole ring can be oxidized electrochemically. By reducing the electron density of the ring, the 3-methoxyphenyl substituent makes it more difficult to remove an electron. This will be observed experimentally as a positive shift (an increase) in the oxidation potential when measured by techniques like cyclic voltammetry.

  • Modulated Reactivity: The decrease in electron density makes the imidazole ring less nucleophilic and less susceptible to electrophilic aromatic substitution compared to the parent imidazole. Conversely, it may become more resilient to oxidative metabolism, a valuable property for improving the pharmacokinetic profile of a drug candidate.

The precise magnitude of these effects depends on the point of attachment to the imidazole ring (e.g., N-1, C-2, C-4). However, the general trend of attenuated electron density holds true regardless of the linkage position.

Part 4: Experimental & Computational Workflows for Characterization

To validate and quantify the electronic properties of a novel 3-methoxyphenyl imidazole derivative, a combination of experimental and computational techniques is essential.

Experimental Protocols

A. Determination of Basicity (pKa) by Potentiometric Titration

This method directly measures the pH at which the imidazole's basic nitrogen is 50% protonated.[12][13]

  • Objective: To determine the pKa of the conjugate acid of the imidazole derivative.

  • Methodology:

    • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration is typically in the range of 1-10 mM.[12]

    • Titration Setup: Use a calibrated pH meter with a glass electrode. Place the solution in a thermostatted beaker with a magnetic stirrer.

    • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a micro-burette.

    • Data Collection: Record the pH of the solution after each addition of titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, a first or second derivative plot can be used to precisely identify the equivalence point.[12]

B. Characterization of Redox Properties by Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique for investigating the oxidation and reduction potentials of a molecule.[14][15]

  • Objective: To measure the oxidation potential of the 3-methoxyphenyl imidazole.

  • Methodology:

    • Solution Preparation: Dissolve the compound (typically 1-5 mM) in an electrochemical solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[16]

    • De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Measurement: Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back. The scan rate is typically 100 mV/s.

    • Analysis: The resulting plot of current vs. potential (a voltammogram) will show an anodic peak corresponding to the oxidation of the compound. The peak potential (Epa) provides information about the energy of the Highest Occupied Molecular Orbital (HOMO). A more positive Epa compared to a reference compound (like unsubstituted imidazole) indicates that the compound is harder to oxidize.[17]

Computational Workflow

Density Functional Theory (DFT) provides invaluable insights into the electronic structure that underpins the observable properties.[2][18][19]

  • Objective: To calculate electronic descriptors such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution.

  • Workflow:

G cluster_workflow DFT Computational Workflow cluster_analysis 5. Property Analysis start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation (Confirm minimum energy) opt->freq spe 4. Single-Point Energy Calculation (Higher-level basis set, e.g., 6-311++G(d,p)) freq->spe homo_lumo HOMO/LUMO Energies (Redox potential, reactivity) spe->homo_lumo mep Molecular Electrostatic Potential (MEP) (Identify nucleophilic/electrophilic sites) spe->mep nbo Natural Bond Orbital (NBO) Analysis (Quantify atomic charges) spe->nbo end 6. Correlate with Experimental Data homo_lumo->end mep->end nbo->end

Sources

Exploratory

The Architectonics of Aryl Imidazoles: A Technical Guide to Crystal Packing and Intermolecular Forces

Introduction: The Significance of Supramolecular Structure in Aryl Imidazole Systems Aryl imidazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile five-membered heterocyclic core,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Supramolecular Structure in Aryl Imidazole Systems

Aryl imidazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile five-membered heterocyclic core, adorned with aromatic substituents, provides a scaffold for a vast array of therapeutic agents and functional materials.[1][2][3] The efficacy, stability, and bioavailability of these compounds are not solely dictated by their molecular structure but are profoundly influenced by their arrangement in the solid state—a concept known as crystal packing.[4][5] This guide provides an in-depth exploration of the subtle yet powerful intermolecular forces that govern the supramolecular architecture of aryl imidazoles, offering researchers and drug development professionals a framework for understanding and manipulating these interactions for optimal performance.

The imidazole ring, with its two nitrogen atoms, is a versatile player in non-covalent interactions. It can act as both a hydrogen bond donor and acceptor, and its electron-rich nature facilitates a variety of weak interactions, including π-π stacking and C-H···π interactions.[6] The interplay of these forces dictates the three-dimensional arrangement of molecules in a crystal lattice, which in turn influences critical physicochemical properties such as solubility, dissolution rate, and polymorphism.[7][8] A comprehensive understanding of these interactions is therefore paramount for rational drug design and the crystal engineering of novel materials.[5][9]

The Intermolecular Forces at Play: A Closer Look at Aryl Imidazole Interactions

The crystal packing of aryl imidazoles is a delicate balance of multiple non-covalent interactions. The relative strengths and geometries of these interactions determine the final supramolecular assembly.

Hydrogen Bonding: The Primary Directional Force

Hydrogen bonds are the most significant directional force in the crystal packing of many aryl imidazoles, often forming predictable supramolecular synthons.[10] The most common hydrogen bond is the N-H···N interaction, where the pyrrole-like NH group of one imidazole ring donates a hydrogen to the pyridine-like nitrogen of a neighboring molecule.[11] This interaction typically results in the formation of infinite chains or tapes of molecules within the crystal lattice.[11]

The geometry of these N-H···N hydrogen bonds is a key determinant of the overall crystal structure. The N···N distance is a reliable indicator of the strength of the interaction, with shorter distances indicating stronger bonds.[11][12]

Interaction TypeDonorAcceptorTypical N···N Distance (Å)Typical N-H···N Angle (°)Reference
N-H···NImidazole NHImidazole N2.86 - 3.00> 160[11][12][13]
O-H···NHydroxyl GroupImidazole N2.70 - 2.90> 150[14]
N-H···OImidazole NHCarbonyl Oxygen2.80 - 3.00> 150[15]

The presence of other functional groups on the aryl ring or the imidazole core can introduce competing hydrogen bond donors and acceptors, leading to a variety of hydrogen bonding motifs. For example, hydroxyl or carboxyl groups can form strong O-H···N or N-H···O hydrogen bonds, respectively.[14]

π-π Stacking: The Aromatic Embrace

The aromatic nature of both the imidazole and the aryl rings makes π-π stacking a significant contributor to the cohesive energy of the crystal. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent rings. The geometry of π-π stacking can be broadly categorized as face-to-face or parallel-displaced.[16]

The strength and geometry of π-π stacking are influenced by the electronic nature of the aromatic rings. Electron-withdrawing or electron-donating substituents on the aryl ring can modulate the quadrupole moment of the ring, thereby affecting the stacking interaction.[17]

Interaction TypeInteracting RingsTypical Centroid-to-Centroid Distance (Å)Stacking GeometryReference
Imidazole-ImidazoleImidazole-Imidazole3.4 - 3.8Parallel-displaced[17]
Imidazole-ArylImidazole-Phenyl3.5 - 4.0Parallel-displaced[15]
Aryl-ArylPhenyl-Phenyl3.6 - 4.2Parallel-displaced or T-shaped[15]
C-H···π Interactions: The Subtle Stabilizers

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are ubiquitous in the crystal structures of aryl imidazoles.[15][18] While individually weak, the cumulative effect of multiple C-H···π interactions can significantly contribute to the overall stability of the crystal lattice. These interactions are often responsible for the fine-tuning of molecular packing, influencing the relative orientation of molecules within the crystal.[19]

The strength of C-H···π interactions is dependent on the acidity of the C-H proton and the electron density of the π-system. Aromatic C-H bonds are generally better donors than aliphatic C-H bonds.[20]

Halogen Bonding: An Emerging Player

The introduction of halogen substituents onto the aryl ring introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as the nitrogen atom of the imidazole ring.[21][22] The strength of halogen bonds increases with the polarizability of the halogen atom (I > Br > Cl > F).[21][23]

Halogen bonding can compete with or complement other intermolecular forces, leading to unique crystal packing arrangements. In some cases, halogen bonds can be the primary structure-directing interaction, overriding the more conventional hydrogen bonding motifs.[21][24]

Visualizing Intermolecular Interactions: A Diagrammatic Approach

To better understand the interplay of these forces, we can use diagrams to visualize the common supramolecular synthons and packing motifs in aryl imidazoles.

intermolecular_forces cluster_hbond Hydrogen Bonding cluster_pistack π-π Stacking cluster_chpi C-H...π Interaction cluster_halogen Halogen Bonding N-H...N N-H...N Chain O-H...N O-H...N Dimer Parallel-Displaced Parallel-Displaced T-shaped T-shaped Aryl C-H...Imidazole π Aryl C-H...Imidazole π C-X...N C-X...N Aryl Imidazole Aryl Imidazole Aryl Imidazole->N-H...N Forms Aryl Imidazole->O-H...N Forms Aryl Imidazole->Parallel-Displaced Exhibits Aryl Imidazole->T-shaped Exhibits Aryl Imidazole->Aryl C-H...Imidazole π Participates in Halogenated Aryl Imidazole Halogenated Aryl Imidazole Halogenated Aryl Imidazole->C-X...N Can form

Caption: Key intermolecular interactions in aryl imidazoles.

Experimental and Computational Methodologies for Studying Crystal Packing

A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough understanding of the crystal packing and intermolecular forces in aryl imidazoles.

Single-Crystal X-ray Diffraction: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of molecules in a crystal.[25][26] It provides precise information on bond lengths, bond angles, and the geometry of intermolecular interactions.

Experimental Protocol: Single Crystal X-ray Diffraction of an Aryl Imidazole Derivative

  • Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis. Slow evaporation of a saturated solution is a common method. A variety of solvents should be screened to find conditions that yield well-formed, defect-free crystals.[27][28][29]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[25][28]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[25]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[26]

Hirshfeld Surface Analysis: Visualizing and Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[30][31][32] It partitions the crystal space into regions belonging to each molecule, and the resulting surface can be color-mapped to highlight different types of close contacts.

Workflow: Hirshfeld Surface Analysis using CrystalExplorer

hirshfeld_workflow CIF_File Crystallographic Information File (CIF) CrystalExplorer Import into CrystalExplorer CIF_File->CrystalExplorer Generate_HS Generate Hirshfeld Surface CrystalExplorer->Generate_HS Map_Properties Map Properties (d_norm, Shape Index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Analyze_Interactions Analyze and Quantify Interactions Map_Properties->Analyze_Interactions Generate_FP->Analyze_Interactions

Caption: Workflow for Hirshfeld surface analysis.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts, allowing for a detailed analysis of the contribution of different interactions to the overall crystal packing.[33][34]

Density Functional Theory (DFT) Calculations: Quantifying Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and to quantify the energies of non-covalent interactions.[35][36][37] DFT calculations can provide valuable insights into the relative strengths of different intermolecular interactions and can be used to rationalize observed crystal packing preferences.

Computational Protocol: DFT Calculation of Intermolecular Interaction Energies

  • Monomer and Dimer Geometry: The geometries of the individual aryl imidazole molecule (monomer) and the interacting pair (dimer) are extracted from the experimental crystal structure.

  • Basis Set and Functional Selection: An appropriate basis set (e.g., 6-311++G(d,p)) and a functional that accurately describes non-covalent interactions (e.g., B3LYP with dispersion correction) are chosen.[38]

  • Energy Calculation: Single-point energy calculations are performed for the monomer and the dimer.

  • Interaction Energy Calculation: The interaction energy is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers, corrected for basis set superposition error (BSSE).

Implications for Drug Development and Materials Science

The ability to understand and control the crystal packing of aryl imidazoles has significant implications for both drug development and materials science.

  • Polymorphism: Different crystal packing arrangements of the same molecule can lead to different polymorphs, which can have distinct physicochemical properties, including solubility, stability, and bioavailability.[8] A thorough understanding of the intermolecular forces can aid in the prediction and control of polymorphism.

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in a crystal lattice directly affects its lattice energy, which in turn influences its solubility and dissolution rate. By engineering the crystal packing to favor weaker intermolecular interactions, it may be possible to enhance the solubility of poorly soluble drugs.[4][7]

  • Bioavailability: The solid-state form of a drug can have a profound impact on its bioavailability. Controlling the crystal packing can lead to more consistent and predictable drug absorption.[7]

  • Materials Design: In materials science, the precise control of crystal packing is essential for the design of functional materials with specific optical, electronic, or mechanical properties.[39]

Conclusion: A Supramolecular Approach to Aryl Imidazole Design

The crystal packing of aryl imidazoles is a fascinating and complex interplay of various intermolecular forces. A deep understanding of these interactions is not merely an academic exercise but a critical component of rational drug design and materials engineering. By leveraging a combination of experimental techniques, such as single-crystal X-ray diffraction, and computational methods, like Hirshfeld surface analysis and DFT calculations, researchers can gain unprecedented insights into the supramolecular architecture of these important compounds. This knowledge paves the way for the design of new aryl imidazole derivatives with optimized solid-state properties, leading to safer, more effective drugs and innovative new materials.

References

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved from .

  • Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. (n.d.). IUCr Journals.
  • Role of Protonation and Isomerism in the Supramolecular Architectures of Heteroaryl-2-imidazole Compounds: Crystal Packing Patterns and Energetics. (2020, June 9).
  • Role of Protonation and Isomerism in the Supramolecular Architectures of Heteroaryl-2-imidazole Compounds: Crystal Packing Patterns and Energetics. (n.d.).
  • Quantification of CH-π Interactions Using Calix[6]pyrrole Receptors as Model Systems. (2015, September 14). PubMed.

  • The Hirshfeld Surface. (n.d.). CrystalExplorer.
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  • Quantification of conventional C–H⋯π (aryl) and unconventional C–H⋯π (chelate) interactions in dinuclear Cu(II) complexes: Experimental observations, Hirshfeld surface and theoretical DFT study. (n.d.).
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  • The crystal structure of imidazole
  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (n.d.). PMC - NIH.
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  • Role of supramolecular synthons in the formation of the supramolecular architecture of molecular crystals revisited from an energetic viewpoint. (n.d.). RSC Publishing.
  • Study of geometrical parameters in N-H...N type of hydrogen bonds. (n.d.).
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025, November 26).
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  • How to grow crystals for X-ray crystallography. (2025, March 14).
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.).
  • Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. (2011, February 25). The Journal of Chemical Physics.
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution r
  • Crystal Engineering of Ionic Cocrystals Sustained by Azolium···Azole Heterosynthons. (2022, October 28). MDPI.
  • Experimental data for C 3 H 4 N 2 (1H-Imidazole). (n.d.).
  • Non-Covalent Interactions. (n.d.).
  • Accurate & Efficient Calculation of Non-Covalent Interactions Using XSAPT. (2014, December 9). YouTube.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. (2025, October 23). Journal of the American Chemical Society.
  • Hydrogen Bonds in Crystalline Imidazoles Studied by 15N NMR and ab initio MO Calculations. (2025, August 9).
  • Parameters (Å, • ) for C-H···π, lone-pair···π and π-π stacking interactions. (n.d.).
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
  • Theoretical Investigation of the Quasi-ring C–H…π Interactions. (n.d.).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC.
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021, February 21). PMC.
  • Intermolecular π–π Stacking Interactions Made Visible. (2020, December 4). PMC - NIH.
  • Halogen Bonding: Types and Role in Biological Activities of Halogen
  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (2022, August 4). MDPI.
  • Symmetry-Dependent Intermolecular π–π Stacking Directed by Hydrogen Bonding in Racemic Copper-Phenanthroline Compounds. (2020, December 1).
  • Effect of halogen bonding interaction on supramolecular assembly of halogen-substituted phenylpyrazinamides. (n.d.). CrystEngComm (RSC Publishing).
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  • Quantification of CH and NH/π-Stacking Interactions in Cells Using Nuclear Magnetic Resonance Spectroscopy. (2024, September 10). PubMed.
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  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28).
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Foundational

An In-depth Technical Guide to the Toxicity and Safe Handling of 2-(3-Methoxyphenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity 2-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic aromatic organic compound. The structure features a central imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

2-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic aromatic organic compound. The structure features a central imidazole ring, which is a cornerstone moiety in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1][2] The imidazole ring is substituted at the 2-position with a 3-methoxyphenyl group. This substitution pattern makes it a compound of interest for medicinal chemistry and materials science, where it may serve as a building block for novel therapeutic agents or functional materials.[3][4] Given its structural relation to other bioactive imidazoles, a thorough understanding of its potential toxicity and safe handling is paramount for any professional working with it.

PropertyData
Chemical Name 2-(3-Methoxyphenyl)-1H-imidazole
Synonyms 1H-Imidazole, 2-(3-methoxyphenyl)-
CAS Number 76875-21-3
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical Form Solid (predicted based on analogs)[5]

Predicted Toxicological Profile & Hazard Analysis

The toxicological profile is inferred primarily from the well-documented hazards of the imidazole core and data from closely related substituted imidazoles. The imidazole ring itself is known to be bioactive and can exhibit significant toxicity.[6]

2.1. Acute Toxicity The parent compound, imidazole, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), with reported LD50 values in rats ranging from 220 to 970 mg/kg.[6][7] Therefore, 2-(3-Methoxyphenyl)-1H-imidazole should be treated as harmful if ingested .

2.2. Skin and Eye Irritation/Corrosion Imidazole is a corrosive material, capable of causing severe skin burns and serious eye damage (Category 1).[8][9] Structurally similar compounds, such as 2-(2-Methoxyphenyl)-1H-imidazole and 2-(3-Methoxyphenyl)-1H-benzo[d]imidazole, are classified as causing skin and eye irritation.[5][10] It is prudent to assume that 2-(3-Methoxyphenyl)-1H-imidazole is, at a minimum, a severe skin and eye irritant, with the potential for corrosion .

2.3. Respiratory Irritation Analogs like 2-(2-Methoxyphenyl)-1H-imidazole and 2-(3-Methoxyphenyl)-1H-benzo[d]imidazole are noted to potentially cause respiratory irritation.[5][10] Handling should therefore be conducted in a manner that avoids inhalation of dust or powder.

2.4. Reproductive and Systemic Toxicity Of significant concern, the parent imidazole is classified with suspected reproductive toxicity (May damage the unborn child, Category 1B).[8][9][11] While this effect is not confirmed for this specific derivative, its possibility cannot be dismissed. Studies on other novel imidazole compounds have also pointed to mechanisms of cellular toxicity involving the impairment of redox balance and mitochondrial membrane potential, leading to cytotoxicity.[12]

2.5. Summary of Predicted GHS Classification

Hazard ClassGHS CategoryHazard Statement (H-code)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1C / 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Reproductive ToxicityCategory 1B (Suspected)H360D: May damage the unborn child
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Predictive Safety Data Sheet (SDS) Framework

This section outlines the core components of a safety data sheet, populated with best-practice recommendations derived from available data.

Section 1: Identification
  • Product Name: 2-(3-Methoxyphenyl)-1H-imidazole

  • CAS No.: 76875-21-3

  • Recommended Use: For research and development use only.[13][14] Not for drug, household, or other uses.[14]

Section 2: Hazard Identification
  • GHS Pictograms:

    • Corrosion (GHS05)

    • Health Hazard (GHS08)

    • Exclamation Mark (GHS07)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[15][16]

    • H314: Causes severe skin burns and eye damage.[8][9]

    • H360D: May damage the unborn child.[8][9]

    • H335: May cause respiratory irritation.[5][10]

  • Precautionary Statements:

    • Prevention: P201, P260, P264, P270, P280 (Obtain special instructions, Do not breathe dust, Wash skin thoroughly, Do not eat/drink/smoke, Wear protective equipment).[8]

    • Response: P301+P312, P303+P361+P353, P305+P351+P338, P308+P313 (IF SWALLOWED: Call POISON CENTER, IF ON SKIN: Rinse with water, IF IN EYES: Rinse with water, IF exposed or concerned: Get medical advice).[8][10]

    • Storage: P405 (Store locked up).[10]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[10][15]

Section 4: First-Aid Measures

Immediate medical attention is required for all exposure routes.

Exposure RouteFirst-Aid Protocol
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[13][14]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[13] Obtain medical aid immediately. Wash clothing before reuse.[13]
Eye Contact Immediately flush open eyes with plenty of running water for at least 15 minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing.[8] Obtain medical aid immediately, including consultation with an ophthalmologist.
Ingestion Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Obtain medical aid immediately.
Section 7: Handling and Storage
  • Handling: Use only under a chemical fume hood.[17][18] Avoid contact with skin, eyes, and clothing and avoid breathing dust.[14][16] Handle in accordance with good industrial hygiene and safety practice.[14] Wash hands thoroughly after handling.[16]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[16][18] Store locked up.[10]

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Eyewash stations and safety showers must be close to the workstation.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[14]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[14][15]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or P100 particle respirator.[14]

Experimental Workflows & Visualizations

Safe Handling Workflow

The following diagram outlines a mandatory workflow for handling 2-(3-Methoxyphenyl)-1H-imidazole in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & Risk Assessment prep2 Don Full PPE (Lab coat, Gloves, Goggles) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed if safe handle2 Perform Experiment (e.g., dissolution, reaction) handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Hazardous Waste Bin clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Recommended safe handling workflow for potent compounds.

Hazard-Based PPE Selection Logic

This diagram illustrates the direct relationship between the identified hazards of the compound and the required personal protective equipment.

G cluster_hazards Identified Hazards cluster_ppe Required PPE H314 H314: Skin Corrosion Gloves Impervious Gloves H314->Gloves protects skin Coat Lab Coat H314->Coat protects skin H318 H318: Eye Damage Goggles Chemical Goggles H318->Goggles protects eyes H335 H335: Respiratory Irritation Respirator Respirator (if dust) H335->Respirator protects lungs H302 H302: Harmful if Swallowed H302->Gloves prevents contact & ingestion route H302->Coat prevents contact & ingestion route

Caption: Logic linking chemical hazards to appropriate PPE selection.

Conclusion

While 2-(3-Methoxyphenyl)-1H-imidazole represents a potentially valuable molecule for scientific advancement, the current lack of specific toxicological data necessitates a cautious and informed approach. By treating the compound with the highest level of precaution, based on the known hazards of its parent imidazole core and related analogs, researchers can mitigate risks effectively. The principles of chemical hygiene—using engineering controls, wearing appropriate PPE, and following established safe handling protocols—are non-negotiable. This guide provides a robust framework for working safely with this compound, ensuring that scientific inquiry and personal safety proceed in tandem.

References

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  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
  • Hampton Research. (2023, November 3). Safety Data Sheet: 1.0 M Imidazole, 100 ml.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET: Imidazole. (Product I2399).
  • Loba Chemie. (2024, June 17). Safety Data Sheet: IMIDAZOLE MOLECULAR BIOLOGY.
  • Hart Biologicals. (n.d.). Product Safety Data Sheet – Imidazole Buffer Solution.
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  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • Adams, T. B., et al. (2016). Toxicological evaluation of a novel umami flavour compound: 2-(((3-(2,3-Dimethoxyphenyl)-1 H-1,2,4-triazol-5-yl)thio)methyl)pyridine. Food and Chemical Toxicology, 93, 1-10. [Link]

  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 2-Phenylbenzimidazole.
  • BLDpharm. (n.d.). 2-(3-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazole.
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  • ChemicalBook. (n.d.). 2-(3-METHOXY-PHENYL)-1H-IMIDAZOLE(76875-21-3).
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Australian Government Department of Health.
  • Thermo Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • New England Biolabs. (2023, December 13). Safety Data Sheet for 2M Imidazole (B1077).
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • BG Chemie. (2006, March). TOXICOLOGICAL EVALUATION No. 203 Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • Sigma-Aldrich. (n.d.). 2-(3-Methoxyphenyl)-1H-benzo[d]imidazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788012, 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole.
  • Kumar, S., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 174-179.
  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences Review and Research.
  • U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole.
  • U.S. Environmental Protection Agency. (2023, November 1). Substance Details: 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole.
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • ResearchGate. (2025, August 6). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Methoxyphenyl)-1H-imidazole from 3-methoxybenzaldehyde: An Application Note and Detailed Protocol

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. 2-(3-Methoxyphenyl)-1H-imidazole, in particular, serves as a valuable intermediate in the synthesis of various therapeutic agents. This application note provides a comprehensive guide for the synthesis of this key intermediate from 3-methoxybenzaldehyde, leveraging the principles of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction offers an efficient route to imidazoles by combining a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3][4]

Reaction Principle: The Debus-Radziszewski Synthesis

The synthesis of 2-(3-methoxyphenyl)-1H-imidazole is achieved through a one-pot, three-component reaction involving 3-methoxybenzaldehyde, glyoxal, and a source of ammonia, typically aqueous ammonia or ammonium acetate. The reaction, first reported by Heinrich Debus in 1858 and later extensively studied by Bronisław Radziszewski, proceeds through the initial formation of a diimine from the reaction of glyoxal with two equivalents of ammonia.[3][4] This diimine intermediate then condenses with the aldehyde (3-methoxybenzaldehyde) to form the imidazole ring. The overall reaction is atom-economical and can be performed under relatively mild conditions.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2-(3-methoxyphenyl)-1H-imidazole.

Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-methoxybenzaldehyde, aqueous ammonia, and methanol B Stir to form a homogeneous solution A->B C Add glyoxal solution dropwise B->C D Heat the reaction mixture at reflux C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Remove solvent under reduced pressure F->G H Extract with ethyl acetate G->H I Dry organic layer and evaporate solvent H->I J Purify by column chromatography or recrystallization I->J K Obtain pure 2-(3-methoxyphenyl)-1H-imidazole J->K Characterization

Caption: A generalized workflow for the synthesis of 2-(3-methoxyphenyl)-1H-imidazole.

Detailed Experimental Protocol

This protocol is based on established principles of the Radziszewski synthesis and has been adapted for the specific target molecule.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/ConcentrationAmount (mmol)Volume/Mass
3-MethoxybenzaldehydeC₈H₈O₂136.15-101.36 g
GlyoxalC₂H₂O₂58.0440% aq. solution101.45 mL
Aqueous AmmoniaNH₃17.0328-30%40~4.5 mL
MethanolCH₃OH32.04--20 mL
Ethyl AcetateC₄H₈O₂88.11--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed
Silica GelSiO₂60.08--For chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.36 g (10 mmol) of 3-methoxybenzaldehyde in 20 mL of methanol.

  • To the stirred solution, add 4.5 mL (~40 mmol) of concentrated aqueous ammonia (28-30%).

  • Addition of Glyoxal: Slowly add 1.45 mL (10 mmol) of a 40% aqueous glyoxal solution to the reaction mixture dropwise over a period of 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure 2-(3-methoxyphenyl)-1H-imidazole.

Reaction Mechanism

The formation of the imidazole ring proceeds through a series of condensation and cyclization steps.

Reaction Mechanism cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Oxidation reagents 3-Methoxybenzaldehyde + Glyoxal + 2 NH₃ glyoxal Glyoxal reagents->glyoxal ammonia1 2 NH₃ reagents->ammonia1 aldehyde 3-Methoxybenzaldehyde reagents->aldehyde diimine Diimine Intermediate glyoxal->diimine -2 H₂O ammonia1->diimine intermediate1 Adduct diimine->intermediate1 aldehyde->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 - H₂O product 2-(3-Methoxyphenyl)-1H-imidazole intermediate2->product - H₂

Caption: Proposed mechanism for the Debus-Radziszewski synthesis of 2-(3-methoxyphenyl)-1H-imidazole.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction is a common cause of low yields. Ensure the reaction is monitored by TLC and allowed to proceed to completion. The molar ratio of ammonia to the other reactants can also be critical; an excess of ammonia is generally used to drive the reaction forward.[5]

  • Side Reactions: The formation of resinous by-products can occur, especially at higher temperatures or with prolonged reaction times.[5] Careful control of the reaction temperature and time is crucial.

  • Purification Challenges: The polarity of the product may necessitate careful selection of the solvent system for column chromatography to achieve good separation from any unreacted aldehyde and by-products.

  • Alternative Ammonia Sources: Ammonium acetate can be used as an alternative to aqueous ammonia and may offer advantages in terms of handling and pH control.[2][6]

  • Green Chemistry Approaches: To align with green chemistry principles, consider solvent-free conditions or the use of ultrasound irradiation, which has been shown to accelerate the reaction and improve yields in similar syntheses.[6][7]

Characterization Data

The identity and purity of the synthesized 2-(3-methoxyphenyl)-1H-imidazole should be confirmed by standard analytical techniques. For the analogous compound, 2-(3-methoxyphenyl)-1H-benzo[d]imidazole, the following characterization data has been reported:

  • Appearance: Brown solid

  • Melting Point: 205–209 °C

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.88 (bs, 1H), 7.75 (d, J = 7.2 Hz, 2H), 7.66 (d, J = 7.2 Hz, 1H), 7.53 (d, J = 8.0 Hz, 1H), 7.21 (m, 2H), 7.06 (d, J = 8.0 Hz, 1H), δ 3.86 (s, 1H)

  • ¹³C NMR (100 MHz, DMSO-d6): δ 160.1, 151.5, 131.9, 130.5, 122.8, 119.2, 116.3, 11.8, 55.7

  • LCMS: m/z 225.26 (M + H)⁺[8]

It is expected that the characterization data for 2-(3-methoxyphenyl)-1H-imidazole will be analogous, with the key difference being the absence of the benzo-fused ring signals in the NMR spectra.

Conclusion

The Debus-Radziszewski reaction provides a robust and efficient method for the synthesis of 2-(3-methoxyphenyl)-1H-imidazole from readily available starting materials. The protocol outlined in this application note, along with the mechanistic insights and troubleshooting guidance, offers a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic endeavors.

References

  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Preparation of imidazoles.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Beijing Institute of Technology. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Convenient and Improved One Pot Synthesis of Imidazole. International Journal of ChemTech Research. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

  • Imidazoles and 2-alkyl imidazoles and method for their manufacture.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. PMC. [Link]

  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl)-1-(4- chlorophenyl)-4,5-diphenyl-1h-imidazole. ElectronicsAndBooks. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]

Sources

Application

Functionalization of 2-(3-Methoxyphenyl)-1H-imidazole at the N1 position

Topic: Functionalization of 2-(3-Methoxyphenyl)-1H-imidazole at the N1 position Content Type: Detailed Application Notes and Protocols Abstract This guide details the protocols for the chemoselective functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of 2-(3-Methoxyphenyl)-1H-imidazole at the N1 position Content Type: Detailed Application Notes and Protocols

Abstract

This guide details the protocols for the chemoselective functionalization of the N1 position of 2-(3-methoxyphenyl)-1H-imidazole. Unlike simple imidazoles, the 2-aryl substituent introduces significant steric bulk adjacent to the nucleophilic nitrogens, requiring tailored conditions to ensure complete conversion while preventing quaternary salt formation (over-alkylation). We present three validated workflows: Classical


 Alkylation, Copper-Catalyzed Chan-Lam N-Arylation, and Protecting Group Strategies, supported by mechanistic insights and troubleshooting matrices.

Introduction & Strategic Considerations

Chemical Context

The substrate, 2-(3-methoxyphenyl)-1H-imidazole, features an electron-rich imidazole core stabilized by a 2-aryl moiety. The meta-methoxy group on the phenyl ring serves as a lipophilic handle and a weak inductive deactivator, slightly increasing the acidity of the N-H proton compared to unsubstituted 2-phenylimidazole.

Key Physicochemical Parameters:

  • pKa (DMSO): ~13.8 – 14.2 (Estimated based on 2-phenylimidazole

    
     of 13.3).
    
  • Steric Environment: The rotation of the 2-aryl ring creates a "steric wall" that hinders the approach of bulky electrophiles to the N1/N3 positions.

  • Tautomerism: In solution, the N1-H and N3-H tautomers are in rapid equilibrium. Since the imidazole C4 and C5 positions are unsubstituted (hydrogens), alkylation at either nitrogen yields the same regioisomer. The primary challenge is not N1 vs. N3 selectivity, but Mono- vs. Bis-alkylation (Quaternization) .

Mechanism of Action

The functionalization proceeds via the imidazolyl anion. Deprotonation by a base generates a resonance-stabilized ambident nucleophile.

  • Deprotonation: Removal of the N-H proton (

    
     ~14).
    
  • Nucleophilic Attack: The localized lone pair attacks the electrophile (

    
    ).
    
  • Product Formation: formation of the neutral N1-substituted imidazole.

  • Side Reaction: The product is still nucleophilic (at N3) and can attack a second equivalent of electrophile to form the imidazolium salt.

Decision Matrix (Method Selection)

Before beginning, select the protocol based on your target moiety:

MethodSelection Start Target Substituent (R) Type Electrophile Type Start->Type Alkyl Primary/Secondary Alkyl (Methyl, Benzyl, Ethyl) Type->Alkyl Alkyl Halide Aryl Aryl / Heteroaryl (Phenyl, Pyridyl) Type->Aryl Boronic Acid Acyl Acyl / Sulfonyl (Boc, Tosyl, Acetyl) Type->Acyl Acid Chloride/Anhydride Method1 Protocol 1: SN2 Alkylation (NaH or Cs2CO3) Alkyl->Method1 Method2 Protocol 2: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Aryl->Method2 Method3 Protocol 3: Acylation/Sulfonylation (TEA/DMAP) Acyl->Method3

Figure 1: Decision tree for selecting the appropriate functionalization protocol.

Protocol 1: Classical N-Alkylation

Best for: Methyl, Benzyl, Allyl, and primary alkyl chains. Mechanism: Deprotonation followed by nucleophilic substitution.[1]

Reagents & Equipment[2][3]
  • Base: Cesium Carbonate (

    
    ) [Milder, easier handling] OR Sodium Hydride (NaH, 60% dispersion) [For unreactive electrophiles].
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN).

  • Electrophile: Alkyl Halide (R-X).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 2-(3-methoxyphenyl)-1H-imidazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Option A (Mild): Add

      
       (1.5 equiv). Stir at RT for 30 min.
      
    • Option B (Strong): Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: Do not use a large excess of alkyl halide to prevent quaternization.

  • Reaction: Stir at RT (for MeI/BnBr) or 60°C (for hindered halides) for 4–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over

    
    .
    
  • Purification: Flash column chromatography.

Critical Control Point: The 2-aryl group creates steric hindrance. If the reaction is sluggish at RT, increase temperature to 60°C rather than adding more electrophile, which promotes over-alkylation.

Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation

Best for: Introducing Phenyl, Pyridyl, or other aromatic rings directly to N1. Why: Traditional


 fails on unactivated arenes, and Ullmann coupling requires high heat/strong base. Chan-Lam is aerobic and mild.
Reagents
  • Catalyst: Copper(II) Acetate [

    
    ] (0.1 – 1.0 equiv).
    
  • Ligand: 2,2'-Bipyridine (bipy) (1.0 equiv) [Optional but boosts yield for sterically hindered imidazoles].

  • Coupling Partner: Aryl Boronic Acid [

    
    ] (2.0 equiv).
    
  • Base: Sodium Carbonate (

    
    ) or Pyridine (2.0 equiv).
    
  • Solvent: Methanol (MeOH) or DCM/MeOH (1:1).

Step-by-Step Methodology
  • Setup: In a reaction vial open to air (or equipped with an

    
     balloon), combine:
    
    • 2-(3-methoxyphenyl)-1H-imidazole (1.0 equiv)

    • Aryl Boronic Acid (2.0 equiv)

    • 
       (0.2 equiv for catalytic; 1.0 equiv for difficult substrates)
      
    • Bipyridine (0.2 equiv)

    • 
       (2.0 equiv)
      
  • Solvent: Add MeOH (0.1 M).

  • Reaction: Stir vigorously at room temperature open to the atmosphere. The reaction mixture typically turns deep blue/green.

    • Time: 12–48 hours.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Rinse with MeOH/DCM. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Mechanistic Insight: The reaction requires


 to reoxidize Cu(I) to Cu(II)/Cu(III). The steric bulk of the 2-(3-methoxyphenyl) group may slow down the transmetalation step; using stoichiometric Copper often improves yields significantly for this specific substrate.

Visualization: Reaction Pathways[4]

ReactionPathways Substrate 2-(3-Methoxyphenyl)- 1H-imidazole Anion Imidazolyl Anion (Nucleophile) Substrate->Anion Base (NaH/Cs2CO3) Cu_Complex Cu(II)-Amine Complex Substrate->Cu_Complex Cu(OAc)2 SN2_TS SN2 Transition State (Steric clash with 2-Ar) Anion->SN2_TS + R-X Product_Alk N1-Alkyl Imidazole SN2_TS->Product_Alk Quat Imidazolium Salt (Over-alkylation) Product_Alk->Quat + Excess R-X (Avoid!) Transmetal Transmetalation (Cu-Ar species) Cu_Complex->Transmetal + Ar-B(OH)2 Product_Ar N1-Aryl Imidazole Transmetal->Product_Ar Reductive Elimination [Ox]

Figure 2: Mechanistic pathways for Alkylation vs. Arylation, highlighting the risk of quaternization.

Troubleshooting & Quality Control

Data Summary Table
IssueObservationRoot CauseSolution
Low Conversion Starting material remains (TLC).Steric hindrance from 2-aryl group.Switch to NaH/DMF; Heat to 60°C; Add KI (Finkelstein) for chlorides.
Over-Alkylation New polar spot on baseline (TLC).Formation of imidazolium salt.[2]Reduce electrophile to 0.95–1.0 equiv; Dilute reaction (0.05 M).
Regioisomers? Two spots close together.False. 4,5-H are equivalent.Likely mono-alkylation vs. bis-alkylation, or impurities in SM.
Blue Emulsion During Chan-Lam workup.Copper salts.[3][4][5]Wash with 10%

or EDTA solution to chelate Cu.
Validation (NMR)
  • Proton NMR: Look for the disappearance of the broad N-H singlet (>12 ppm).

  • Symmetry: The 2-(3-methoxyphenyl) group renders the imidazole 4-H and 5-H chemically equivalent in the starting material (broadening may occur). Upon N1-substitution, the symmetry breaks. You will see distinct doublets for H4 and H5 (approx 7.0–7.5 ppm, J ~1 Hz).

References

  • pKa Data: Evans, D. A. pKa Table. Harvard University. Link

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link

  • Imidazole Reactivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • General N-Alkylation Protocols: Organic Chemistry Portal. N-Alkylation. Link

  • Steric Effects in Imidazoles: Anderson, H. J., & Griffiths, S. J. (1966). The N-alkylation of some 2-substituted imidazoles. Canadian Journal of Chemistry. Link

Sources

Method

High-Impact Synthesis of Pharmaceutical Intermediates via 2-(3-Methoxyphenyl)-1H-imidazole Scaffolding

[1] Executive Summary: The "Privileged" Scaffold 2-(3-Methoxyphenyl)-1H-imidazole is not merely a building block; it is a privileged substructure in drug discovery, particularly within the kinase inhibitor space.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Scaffold

2-(3-Methoxyphenyl)-1H-imidazole is not merely a building block; it is a privileged substructure in drug discovery, particularly within the kinase inhibitor space.[1] Its structural utility lies in its dual-functionality:

  • The Imidazole Core: Acts as a monodentate ligand for metal centers (e.g., heme iron in CYP450) or a hydrogen bond donor/acceptor in ATP-binding pockets (e.g., p38 MAP Kinase).[1]

  • The 3-Methoxyphenyl Wing: Provides a lipophilic anchor that can be selectively demethylated to a phenol, offering a handle for further derivatization or a critical H-bond interaction site within enzyme active sites.[1]

This guide details the strategic manipulation of this intermediate to access high-value pharmaceutical targets, specifically focusing on p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and cytokine modulators .[1]

Strategic Reaction Logic

The utility of 2-(3-methoxyphenyl)-1H-imidazole rests on its three distinct reactivity vectors. Understanding these allows for "divergent synthesis"—creating libraries of compounds from a single core.[1]

Reactivity Vectors[1]
  • Vector A (N-1): Nucleophilic attack.[1] Controlled by base strength (pKa ~14.4).[1] Site for solubility-enhancing groups.[1]

  • Vector B (C-4/C-5): Electrophilic Aromatic Substitution (EAS).[1] The imidazole ring is electron-rich, allowing regioselective halogenation (Br/I) over the phenyl ring.[1] This is the gateway to Suzuki/Stille cross-coupling .

  • Vector C (Methoxy Group): A "masked" phenol.[1] Demethylation uncovers a hydroxyl group for H-bonding or etherification.[1]

ReactivityMap Core 2-(3-Methoxyphenyl)- 1H-imidazole N1 N-1 Alkylation (Diversity Vector) Core->N1 Base/R-X C45 C-4/C-5 Halogenation (Coupling Vector) Core->C45 NBS/NIS OMe Demethylation (Polarity Vector) Core->OMe BBr3 Target1 GPCR Ligands Antifungals N1->Target1 Target2 p38 MAPK Inhibitors (e.g., SB-203580 Analogs) C45->Target2 Target3 H-Bond Donors Metabolite Mimics OMe->Target3

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1]

Core Synthetic Protocols

Protocol A: Regioselective C-4/C-5 Bromination

Objective: To install a bromine handle for subsequent palladium-catalyzed cross-coupling (essential for tri-substituted imidazole drugs).[1] Mechanism: Electrophilic Aromatic Substitution.[1][2] Challenge: Preventing bromination of the methoxyphenyl ring. Solution: Use of N-Bromosuccinimide (NBS) in polar aprotic solvents favors the electron-rich imidazole ring.[1]

Materials:

  • 2-(3-Methoxyphenyl)-1H-imidazole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) or DMF (0.2 M concentration)[1]

  • Saturated NaHCO₃ solution[3]

Step-by-Step:

  • Dissolution: Dissolve 2-(3-methoxyphenyl)-1H-imidazole in ACN at room temperature. Ensure complete solubility.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The product (4-bromo-2-(3-methoxyphenyl)-1H-imidazole) will appear less polar.[1]

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ to neutralize succinimide byproducts.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography if di-bromo byproducts are observed.

Critical Insight: If di-bromination (C-4 and C-5) occurs, reduce NBS equivalents to 0.95 or lower the temperature to -10°C. The monobromo species is the precursor for SB-203580-like compounds.[1]

Protocol B: Demethylation to 2-(3-Hydroxyphenyl)-1H-imidazole

Objective: Unmasking the phenol for hydrogen bonding interactions or further functionalization.[1] Reagent Choice: Boron Tribromide (BBr₃) is preferred over HBr/AcOH due to milder thermal conditions, preserving the imidazole ring integrity.

Materials:

  • Substrate (1.0 eq)[1]

  • BBr₃ (1.0 M in DCM) (3.0 eq)[1][3]

  • Anhydrous Dichloromethane (DCM)[1]

  • Methanol (for quenching)[1][4]

Step-by-Step:

  • Inert Atmosphere: Flame-dry glassware and maintain a Nitrogen/Argon atmosphere.[1] Moisture destroys BBr₃.[1]

  • Solvation: Suspend the imidazole substrate in anhydrous DCM (0.1 M) and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ solution dropwise via syringe. The solution may turn yellow/orange.[1]

  • Digestion: Remove the cooling bath and allow to stir at Room Temperature for 12–16 hours. A precipitate (the boron complex) often forms.[1]

  • Quench (Hazardous): Cool back to 0°C. Slowly add Methanol dropwise. Caution: Vigorous evolution of HBr gas and heat.

  • Hydrolysis: Concentrate the solvent. Redissolve the residue in MeOH and reflux for 30 minutes to break down boron-complexes.

  • Workup: Neutralize with NaHCO₃ to pH ~7-8. The phenolic product is amphoteric; isoelectric precipitation is often the best isolation method.

Protocol C: Construction of p38 MAPK Inhibitor Analogs

Context: Many p38 inhibitors (e.g., SB-203580) feature a 2-aryl-4,5-diheteroaryl imidazole motif.[1] Workflow:

  • Starting Material: 2-(3-Methoxyphenyl)-1H-imidazole.[1]

  • Step 1: Protocol A (Bromination) → 4-Bromo intermediate.[1]

  • Step 2: Suzuki Coupling with 4-Fluorophenylboronic acid → 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole.[1]

  • Step 3: Repeat Bromination (at C-5).

  • Step 4: Suzuki Coupling with 4-Pyridylboronic acid.[1]

Data Summary Table: Reaction Parameters

StepReagentSolventTempTypical YieldKey Impurity
Bromination NBS (1.05 eq)ACN0°C → RT85-92%4,5-Dibromo species
Demethylation BBr₃ (3.0 eq)DCM-78°C → RT75-85%Incomplete cleavage
N-Alkylation NaH / R-XDMF0°C → RT>90%C-alkylation (rare)

Quality Control & Troubleshooting

Analytical Profile
  • HPLC: The imidazole N-H is acidic.[1] Use a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to prevent peak tailing.[1]

  • NMR (¹H): The C-4/C-5 protons appear as a singlet (or tautomeric broad signal) around δ 7.0–7.3 ppm.[1] Upon bromination, this signal disappears (or integrates to 1H for monobromo).[1]

  • Storage: Imidazoles are hygroscopic.[1][5] Store under inert gas at 4°C.

Common Issues
  • Issue: Low yield in Suzuki coupling.

    • Cause: Imidazole Nitrogen poisoning the Palladium catalyst.[1]

    • Fix: Protect the N-H with a SEM or THP group prior to coupling, or use high catalyst loading (5 mol%) with S-Phos ligands.[1]

References

  • Radziszewski Reaction & Imidazole Synthesis

    • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.[1] [1]

  • p38 MAPK Inhibitor Chemistry (SB-203580)

    • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.[6] PMC.[1]

  • Regioselective Bromination (NBS)

    • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.[1]

  • Demethylation Protocols (BBr3)

    • Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[1][3] Common Organic Chemistry.[1]

  • Pharmacology of SB203580

    • SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Application

Application Note: Strategies for the Formulation of 2-(3-Methoxyphenyl)-1H-imidazole for Preclinical Biological Assays

Abstract This guide provides a comprehensive framework for the formulation of 2-(3-Methoxyphenyl)-1H-imidazole, a representative imidazole-based heterocyclic compound, for both in vitro and in vivo biological assays. Giv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 2-(3-Methoxyphenyl)-1H-imidazole, a representative imidazole-based heterocyclic compound, for both in vitro and in vivo biological assays. Given the predicted lipophilic nature and probable low aqueous solubility of this class of molecules, achieving accurate and reproducible biological data is critically dependent on an appropriate formulation strategy.[1] This document outlines a systematic, tiered approach, beginning with fundamental physicochemical characterization and progressing to detailed protocols for preparing solutions suitable for cell-based screening and preclinical animal studies. We emphasize the causality behind methodological choices, offering field-proven insights into solvent selection, excipient use, and stability considerations to ensure the scientific integrity of experimental outcomes.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid histidine to a wide array of therapeutic agents.[2][3] Compounds like 2-(3-Methoxyphenyl)-1H-imidazole are frequently synthesized in drug discovery campaigns. However, their typically poor water solubility presents a significant hurdle for biological evaluation.[4][5] An inadequate formulation can lead to compound precipitation, underestimated potency, poor bioavailability, and high experimental variability, ultimately compromising research and development decisions.

This application note serves as a detailed protocol and technical guide for researchers, scientists, and drug development professionals. It provides a robust, experience-driven methodology to navigate the challenges of formulating poorly soluble compounds, ensuring that the true biological activity of 2-(3-Methoxyphenyl)-1H-imidazole can be reliably assessed.

Physicochemical Characterization & Pre-formulation Assessment

A thorough understanding of a compound's physicochemical properties is the foundation of a successful formulation strategy.[5] Based on its structure—a combination of a polar imidazole ring and non-polar methoxyphenyl and phenyl groups—2-(3-Methoxyphenyl)-1H-imidazole is predicted to be a lipophilic molecule with limited aqueous solubility, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1]

The first essential step is to empirically determine its solubility in a panel of common laboratory and pharmaceutical solvents. This data will directly inform all subsequent formulation decisions.

Protocol 1: Preliminary Solubility Assessment

This protocol establishes an approximate solubility profile for the test compound.

Methodology:

  • Preparation: Aliquot 1-2 mg of 2-(3-Methoxyphenyl)-1H-imidazole powder into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add an initial 100 µL of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Polyethylene Glycol 400).

  • Solubilization: Vortex each tube vigorously for 2-3 minutes. If the solid dissolves completely, the solubility is ≥10-20 mg/mL.

  • Incremental Addition: If the solid does not dissolve, add the same solvent in 100 µL increments, vortexing for 2-3 minutes after each addition, until the solid is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility in mg/mL.

  • Observation: Visually inspect for complete dissolution against a light and dark background.

Data Summary: The expected solubility profile for a compound like 2-(3-Methoxyphenyl)-1H-imidazole is summarized below. Actual experimental values should replace these estimates.

Solvent/VehiclePredicted SolubilityApplication SuitabilityRationale & Causality
Aqueous Buffer (PBS, pH 7.4) < 0.01 mg/mLPoorThe non-polar phenyl and methoxy groups dominate, leading to hydrophobic interactions that limit dissolution in water.
Ethanol (EtOH) 1-10 mg/mLModerateThe alcohol provides a less polar environment, suitable for initial stock solutions but may have toxicity in assays.
Dimethyl Sulfoxide (DMSO) > 50 mg/mLExcellentA powerful, polar aprotic solvent capable of disrupting crystal lattice energy and solvating a wide range of molecules. The gold standard for primary stock solutions.[6]
Polyethylene Glycol 400 (PEG 400) > 20 mg/mLGoodA water-miscible co-solvent commonly used in in vivo formulations to increase solubility.[7]

Formulation Strategies for In Vitro Assays

For in vitro studies (e.g., enzyme kinetics, cell-based assays), the primary objective is to prepare a concentrated stock solution that can be accurately diluted into an aqueous assay buffer or cell culture medium without precipitation. The final concentration of the organic solvent must be kept to a minimum (typically <0.5%, ideally <0.1%) to prevent artifacts or cytotoxicity.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: DMSO is the preferred solvent due to its high solubilizing capacity and miscibility with aqueous media. A high concentration (e.g., 10-50 mM) minimizes the volume of solvent added to the final assay.

Methodology:

  • Weighing: Accurately weigh a precise amount of 2-(3-Methoxyphenyl)-1H-imidazole (e.g., 1.74 mg for a 10 mM stock) in a sterile, appropriate-sized tube. Note: Molecular weight of C10H10N2O is 174.2 g/mol .

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., add 1.0 mL for a 10 mM solution).

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability first.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 3: Preparation of Working Solutions for Biological Assays

Rationale: This protocol ensures the compound remains soluble upon dilution into the final aqueous environment. A pre-dilution step is critical to mitigate precipitation.

Methodology:

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a 10-fold serial dilution of the DMSO stock into fresh DMSO to create intermediate stocks. This allows for smaller, more accurate pipetting volumes.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate stock) to the pre-warmed (e.g., 37°C) assay buffer or cell culture medium. Crucially, pipette the DMSO stock directly into the liquid while vortexing or swirling the tube to promote rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Precipitation Check: After dilution, let the working solution stand for 15-30 minutes at the assay temperature. Visually inspect for any signs of cloudiness or precipitate. Centrifuge briefly and inspect for a pellet if unsure.

In Vitro Formulation Workflow

The following diagram outlines the decision-making process for preparing formulations for in vitro assays.

in_vitro_workflow start Start: Formulate for In Vitro Assay prep_stock Prepare 10-50 mM Stock in 100% DMSO (Protocol 2) start->prep_stock dilute Dilute Stock into Aqueous Buffer/Medium (Protocol 3) prep_stock->dilute check_precip Visual Check: Precipitation? dilute->check_precip success Proceed with Assay (Final DMSO < 0.5%) check_precip->success No troubleshoot Troubleshooting Required check_precip->troubleshoot Yes cosolvent Option 1: Use Co-Solvent (e.g., 1:1 DMSO:PEG400) troubleshoot->cosolvent cyclodextrin Option 2: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Option 3: Add Surfactant (e.g., Tween-80) troubleshoot->surfactant in_vivo_workflow start Start: Formulate for In Vivo Study route Select Route of Administration start->route oral Oral (PO) route->oral PO iv Intravenous (IV) route->iv IV ip_sc IP / SC route->ip_sc IP/SC oral_vehicle Use Co-solvent or Lipid-based Vehicle (e.g., Protocol 4) oral->oral_vehicle iv_vehicle Use Surfactant or Cyclodextrin Vehicle (e.g., Protocol 5) iv->iv_vehicle ip_sc_vehicle Use Co-solvent or Suspension ip_sc->ip_sc_vehicle qc Final QC: Clarity, pH, Stability oral_vehicle->qc iv_vehicle->qc ip_sc_vehicle->qc administer Administer to Animal qc->administer Pass fail Reformulate qc->fail Fail

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(3-Methoxyphenyl)-1H-imidazole

Introduction: Addressing the Solubility Challenge 2-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a polar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Solubility Challenge

2-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a polar imidazole core and a non-polar methoxyphenyl substituent, presents a classic solubility challenge. While the imidazole moiety offers some potential for aqueous interaction, the hydrophobic methoxyphenyl group often leads to poor solubility in physiological buffers, limiting its utility in a wide range of biological assays and preclinical studies. Overcoming poor water solubility is a critical hurdle for many promising new chemical entities.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to systematically enhance the aqueous solubility of 2-(3-Methoxyphenyl)-1H-imidazole. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific experimental context.

Understanding the Molecule: Physicochemical Properties

The solubility behavior of 2-(3-Methoxyphenyl)-1H-imidazole is dictated by its molecular structure:

  • The Imidazole Ring: This portion of the molecule is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The lone pair of electrons on the sp2-hybridized nitrogen (N-3) can accept a proton. The conjugate acid of imidazole has a pKa of approximately 7.0. This means that in acidic conditions (pH < 7), the molecule will become protonated and positively charged, which significantly increases its affinity for water.

  • The Methoxyphenyl Group: This substituent is hydrophobic (lipophilic) and is the primary contributor to the compound's low water solubility. The methoxy group (-OCH₃) is less polar than a hydroxyl group (-OH), and the phenyl ring is inherently non-polar.

The interplay between the ionizable imidazole group and the hydrophobic methoxyphenyl group is central to the solubility challenges encountered.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-(3-Methoxyphenyl)-1H-imidazole in aqueous media.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer. What is happening and how do I fix it?

A1: This common issue is known as "crashing out." It occurs when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to an aqueous buffer where its solubility is low. The abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[4]

Immediate Troubleshooting Steps:

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, add the stock solution dropwise into the vortex of the stirring buffer. This rapid dispersion can prevent localized supersaturation.[4]

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will lower the final percentage of the organic solvent in your aqueous solution, but it can prevent precipitation.

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of your organic solvent and buffer (e.g., 1:1 DMSO:buffer), and then further dilute this intermediate solution into the final aqueous buffer.

Q2: I'm developing an in vitro assay and need to select the best method for solubilizing my compound. Where do I start?

A2: Selecting the right strategy depends on the requirements of your assay (e.g., pH sensitivity, tolerance for organic solvents, potential for excipient interference). The following decision workflow can guide your choice.

G start Start: Compound is insoluble in aqueous buffer q1 Is the experimental system sensitive to pH changes? start->q1 q2 Can the system tolerate low levels (<1%) of organic co-solvents? q1->q2 ph_yes use_ph Strategy: pH Adjustment (Acidification to pH < 6) q1->use_ph ph_no ph_yes Yes ph_no No q3 Is potential interference from surfactant micelles a concern for the assay? q2->q3 cosolvent_no use_cosolvent Strategy: Co-solvents (e.g., DMSO, Ethanol, PEG-400) q2->use_cosolvent cosolvent_yes cosolvent_yes Yes cosolvent_no No use_cyclodextrin Strategy: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) q3->use_cyclodextrin surfactant_yes use_surfactant Strategy: Surfactants (e.g., Tween® 80, Kolliphor® EL) (Use with caution) q3->use_surfactant surfactant_no surfactant_yes Yes surfactant_no No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: How does pH adjustment work for this compound, and what are the key considerations?

A3: The imidazole ring in 2-(3-Methoxyphenyl)-1H-imidazole has a basic nitrogen atom that can be protonated. The pKa of the conjugate acid is around 7.[5] By lowering the pH of the aqueous medium to below the pKa (e.g., pH 4-6), you increase the proportion of the protonated, cationic form of the molecule. This charge significantly enhances its interaction with polar water molecules, thereby increasing solubility.[6][7]

  • Causality: The electrostatic interactions between the positively charged imidazolium ion and the partial negative charge on the oxygen atoms of water are much stronger than the interactions between the neutral molecule and water, leading to improved solvation.

  • Considerations:

    • Experimental Compatibility: Ensure that the acidic pH does not interfere with your biological system (e.g., cell viability, enzyme activity).

    • Compound Stability: Verify that the compound is stable at the required pH for the duration of the experiment.

    • Buffering Capacity: Use a buffer with sufficient capacity to maintain the target pH after the addition of the compound.

Q4: Which co-solvents are recommended, and what are their limitations?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving hydrophobic compounds.

  • Causality: The co-solvent disrupts the highly ordered hydrogen-bonding network of water, creating "pockets" that can more readily accommodate the non-polar methoxyphenyl group of the molecule.[9]

  • Recommended Co-solvents:

Co-solventRecommended Starting Conc. (in final solution)Key Considerations
DMSO 0.1% - 0.5%Excellent solubilizing power. Can be toxic to some cell lines at >0.5%.[10]
Ethanol 0.5% - 2%Generally well-tolerated in many biological assays. Can be volatile.
Propylene Glycol (PG) 1% - 5%Low toxicity, often used in pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG-400) 1% - 10%Low toxicity, highly effective. Can be viscous at higher concentrations.[9]
  • Limitations: The primary limitation is potential toxicity or off-target effects in biological systems, especially cell-based assays. Always run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself is not affecting the experimental outcome.

Q5: What are cyclodextrins, and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, shaped like a truncated cone.[12][13] They can encapsulate poorly soluble "guest" molecules, like 2-(3-Methoxyphenyl)-1H-imidazole, forming a water-soluble inclusion complex.

  • Causality & Mechanism: The hydrophobic methoxyphenyl group of your compound partitions into the non-polar interior of the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[][15] This effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in apparent solubility.[12]

G cluster_0 Aqueous Medium compound Hydrophobic Drug (2-(3-Methoxyphenyl)-1H-imidazole) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (HP-β-CD) (Hydrophilic exterior, Hydrophobic interior) cd->complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Which to Use: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended over native β-cyclodextrin due to their vastly superior aqueous solubility and lower toxicity.[15][16]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is a first-line approach for preparing an aqueous stock solution, provided the experimental system is not pH-sensitive.

  • Materials:

    • 2-(3-Methoxyphenyl)-1H-imidazole

    • 0.1 M Hydrochloric Acid (HCl)

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • pH meter

  • Procedure:

    • Weigh the desired amount of the compound into a sterile tube.

    • Add a small volume of the target aqueous buffer (e.g., 80% of the final desired volume).

    • While stirring, add 0.1 M HCl dropwise until the compound completely dissolves.

    • Monitor the pH. Continue adding acid until a stable pH of ~5.0-6.0 is reached and the solution is clear.

    • Once dissolved, adjust the volume to the final desired concentration with the aqueous buffer.

    • Confirm the final pH. It is critical to note this pH and use a vehicle control with the same pH in your experiments.

    • Sterile filter the solution through a 0.22 µm filter if required for biological assays.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol creates a stable, solid powder of the compound-cyclodextrin complex, which can be easily dissolved in water or buffer. This is an excellent method for preparing material for both in vitro and in vivo studies.[17]

  • Materials:

    • 2-(3-Methoxyphenyl)-1H-imidazole

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to make a concentrated solution (e.g., 20-40% w/v). Gentle warming (40-50°C) may be required.

    • Add the Compound: Add the 2-(3-Methoxyphenyl)-1H-imidazole powder to the cyclodextrin solution. A typical starting molar ratio is 1:1 (compound:cyclodextrin), but this can be optimized.

    • Equilibrate: Stir the mixture at room temperature for 24-48 hours. The solution may appear as a fine suspension or may clarify over time as the complex forms.

    • Freeze: Completely freeze the resulting solution. This is best achieved by creating a thin, frozen shell inside a round-bottom flask by rotating it in a bath of dry ice/acetone or liquid nitrogen.

    • Lyophilize: Place the frozen sample on a lyophilizer and run until all the water has sublimated, resulting in a fine, dry powder. This process typically takes 48-72 hours.

    • Reconstitution: The resulting lyophilized powder can be accurately weighed and readily dissolved in your desired aqueous buffer to the target concentration.

    • Validation (Optional): The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR), or Fourier-Transform Infrared Spectroscopy (FTIR).

Summary of Solubility Enhancement Strategies

StrategyMechanismProsConsBest For
pH Adjustment Ionization of the imidazole ring at acidic pH.[7]Simple, inexpensive, no organic solvents.Can alter experimental conditions; compound may be unstable at low pH.pH-tolerant in vitro assays; initial screening.
Co-solvents Reduces solvent polarity, disrupting the water hydrogen-bond network.[9]Effective for high concentrations; wide variety of agents available.Potential for cellular toxicity or assay interference; may not be suitable for in vivo use.High-throughput screening (in vitro); preparing concentrated stocks for dilution.
Cyclodextrins Encapsulation of the hydrophobic moiety in a host-guest complex.[12][]High solubility enhancement; low toxicity (especially HP-β-CD); suitable for in vivo use.[15]More complex preparation; higher cost of materials; requires molar ratio optimization.Cell-based assays; animal studies; formulation development.
Surfactants Micellar solubilization above the critical micelle concentration (CMC).[18][19]High solubilizing capacity.Can interfere with biological membranes and protein assays; potential for toxicity.[20]Specific drug delivery formulations; use with caution in standard biological assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 15, 2026.
  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved February 15, 2026.
  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Retrieved February 15, 2026.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved February 15, 2026.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 15, 2026.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 15, 2026.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved February 15, 2026.
  • PubMed. (2004, August 15). Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved February 15, 2026.
  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved February 15, 2026.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved February 15, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 15, 2026.
  • Expert Opinion on Drug Discovery. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved February 15, 2026.
  • ResearchGate. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved February 15, 2026.
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. Retrieved February 15, 2026.
  • ACS Publications. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters. Retrieved February 15, 2026.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 15, 2026.
  • BenchChem. (n.d.). Technical Support Center: Aqueous Buffer Solubility Issues. Retrieved February 15, 2026.
  • Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved February 15, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Imidazole. Retrieved February 15, 2026.
  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Retrieved February 15, 2026.

Sources

Optimization

Removing aldehyde impurities from 2-(3-Methoxyphenyl)-1H-imidazole

This is Technical Support Ticket #IMD-293 . I have escalated your query regarding the purification of 2-(3-Methoxyphenyl)-1H-imidazole to the Senior Applications Team.

Author: BenchChem Technical Support Team. Date: February 2026

This is Technical Support Ticket #IMD-293 . I have escalated your query regarding the purification of 2-(3-Methoxyphenyl)-1H-imidazole to the Senior Applications Team.

The presence of residual 3-methoxybenzaldehyde (starting material) is a common bottleneck in Radziszewski-type imidazole syntheses.[1] Because the aldehyde is lipophilic and the imidazole ring is amphoteric (but distinctively basic), we can exploit specific physicochemical differences to achieve high purity.

Below is your troubleshooting guide, structured by "Purification Modules" ranging from bulk removal to high-sensitivity polishing.

Module 1: The "Sledgehammer" – Acid-Base Extraction

Best For: Bulk removal (>5% impurity) | Scale: Gram to Kilogram Principle: Exploiting the basicity of the imidazole nitrogen (


).

The most robust method relies on the fact that your target (imidazole) can be protonated to form a water-soluble salt, while the impurity (aldehyde) remains neutral and lipophilic.

Protocol
  • Dissolution: Dissolve your crude solid in a water-immiscible organic solvent.[1] Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) as it is less prone to emulsions with imidazoles.[1]

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (

    
     vol).
    
    • Chemistry: The imidazole is protonated (

      
      ) and migrates to the aqueous phase. The aldehyde stays in the organic phase.
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ).
    
    • Critical Step: This removes physically entrained aldehyde droplets.[1]

  • Basification: Cool the aqueous phase to

    
    . Slowly add 4.0 M NaOH  or Sat. 
    
    
    
    until pH
    
    
    .[1]
    • Observation: The 2-(3-Methoxyphenyl)-1H-imidazole should precipitate as a white/off-white solid.[1]

  • Recovery: Filter the precipitate.[2] If it does not precipitate (oils out), extract the basic aqueous phase with EtOAc, dry over

    
    , and concentrate.
    
Troubleshooting (FAQ)

Q: The intermediate aqueous layer is an emulsion. What do I do? A: Imidazoles can act as surfactants.[1] Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the emulsion.

Q: My yield is low after basification. A: Check the pH of the "waste" acidic organic layer. If the acid was too weak or the volume too low, the imidazole might have stayed in the organic phase. Always re-check the initial organic layer by TLC.

Module 2: The "Polisher" – Chemoselective Scavenging

Best For: Trace removal (<2% impurity) | Scale: Milligram to Gram Principle: Covalent capture.

If Acid-Base extraction is insufficient (or if you lose too much product due to water solubility), use a solid-supported amine scavenger .[1] These resins react selectively with the aldehyde carbonyl to form an imine, which remains attached to the bead.

Protocol
  • Selection: Use a primary amine resin (e.g., Trisamine or Amino-polystyrene ).[1]

  • Loading: Calculate 3-4 equivalents of resin relative to the estimated aldehyde impurity (not the total mass).

  • Incubation: Dissolve crude product in dry THF or DCM. Add the resin.[3][4]

  • Conditions: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel. The aldehyde is trapped on the filter; the filtrate contains your pure imidazole.

Module 3: Bisulfite Adducts (The "Why it Failed" Guide)

Status: NOT RECOMMENDED for this specific substrate.

User Query: Can I just wash the organic layer with saturated Sodium Bisulfite (


)?

Technical Analysis: While bisulfite is the gold standard for removing aldehydes from neutral compounds, it is risky here.

  • pH Conflict: Saturated

    
     is acidic (pH 
    
    
    
    4).[1] This is below the
    
    
    of your imidazole (
    
    
    6.4).
  • The Trap: If you wash your organic product with aqueous bisulfite, the imidazole will protonate and migrate into the water along with the aldehyde-bisulfite adduct. You will end up with a clean organic layer containing nothing , and a complex aqueous soup of imidazole salt + aldehyde adduct.

Correction: If you must use bisulfite, you must buffer the solution to pH 7-8 (phosphate buffer), but bisulfite reactivity drops significantly at neutral pH. Stick to Module 1 or Module 2 .

Visual Workflow & Decision Logic

The following diagram illustrates the decision process and the mechanism of the Acid-Base extraction.

ImidazolePurification Start Crude Mixture (Imidazole + Aldehyde) Check Impurity Level? Start->Check HighImp >5% Aldehyde (Bulk Removal) Check->HighImp High LowImp <2% Aldehyde (Polishing) Check->LowImp Trace AcidExt Acid-Base Extraction (Module 1) HighImp->AcidExt Scavenge Amine Resin Scavenger (Module 2) LowImp->Scavenge AddAcid Add 1M HCl AcidExt->AddAcid Precip Precipitate/Extract Pure Imidazole Scavenge->Precip Filter Resin PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Contains Aldehyde) PhaseSep->OrgLayer Impurity AqLayer Aqueous Layer (Contains Imidazole-H+) PhaseSep->AqLayer Product Wash Wash with EtOAc (Remove entrained Aldehyde) AqLayer->Wash Basify Basify (pH 10) NaOH / Na2CO3 Wash->Basify Basify->Precip

Figure 1: Decision Matrix and Chemical Workflow for Imidazole Purification. Note the critical phase separation step where the basic imidazole is selectively protonated.

Summary of Physicochemical Data

Parameter2-(3-Methoxyphenyl)-1H-imidazole3-MethoxybenzaldehydeImplication for Purification
State Solid (Platelets)Liquid (Oil)Recrystallization is viable if solubility allows.[1][5]
Boiling Point High (decomposes)~88°C (at 3 mmHg)Distillation is difficult; aldehyde is volatile.[1]
Acid/Base Amphoteric (Basic N,

)
NeutralKey Differentiator: Acid-Base extraction is highly effective.[1]
Water Solubility Low (as free base) / High (as salt)LowAllows phase transfer purification.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and general purification protocols). [1]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Authoritative text on imidazole chemistry and isolation).

  • Biotage. (n.d.).[1][6] Strategies for Work-up and Purification: Scavenger Resins. (Industry standard guide for chemoselective scavenging).

  • Organic Chemistry Portal. (2024).[1] Synthesis of Imidazoles. (General reaction schemes and workup contexts).

Sources

Troubleshooting

Resolving stability issues of 2-(3-Methoxyphenyl)-1H-imidazole in acidic pH

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenyl)-1H-imidazole. As Senior Application Scientists, we have compiled this resource to help you troubleshoot and resolve common stability issues encountered in acidic environments, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions regarding the stability of 2-(3-Methoxyphenyl)-1H-imidazole. Our approach is to first understand the problem's root cause, then explore practical solutions and finally, provide methods for verification.

Problem Identification & Mechanism
Q1: My 2-(3-Methoxyphenyl)-1H-imidazole solution is showing significant degradation when formulated in an acidic medium (pH < 4). What is the likely cause?

A1: The instability you are observing is a known characteristic of the imidazole heterocyclic ring system in strongly acidic conditions. The degradation is primarily due to acid-catalyzed hydrolysis.

The Mechanism:

  • Protonation: The imidazole ring contains two nitrogen atoms. The sp2-hybridized nitrogen (N-3) is basic (pKa of imidazole is ~7) and readily accepts a proton in an acidic environment to form a positively charged imidazolium cation.[1][2]

  • Increased Electrophilicity: This protonation makes the C-2 carbon (the carbon between the two nitrogens) highly electron-deficient and thus extremely susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the C-2 carbon.

  • Ring Cleavage: This attack leads to the formation of a tetrahedral intermediate, which is unstable and rapidly undergoes ring-opening, resulting in the formation of N-formyl and other degradation products.

The methoxy group (-OCH₃) on the phenyl ring at the meta-position has a minor electronic influence on the imidazole ring itself but does not prevent this fundamental acid-catalyzed degradation pathway.

To visualize this process, please refer to the diagram below.

cluster_0 Acid-Catalyzed Hydrolysis of Imidazole Ring A 2-(3-Methoxyphenyl)-1H-imidazole (Stable Form) B Protonation at N-3 (Imidazolium Cation Formation) A->B + H⁺ (Acidic pH) C Nucleophilic Attack by H₂O (At C-2 Position) B->C + H₂O D Tetrahedral Intermediate C->D Formation of unstable intermediate E Ring Cleavage (Degradation Products) D->E Hydrolysis

Caption: Acid-catalyzed degradation pathway of the imidazole ring.

Troubleshooting & Stabilization Strategies
Q2: I need to prepare an oral formulation. How can I protect 2-(3-Methoxyphenyl)-1H-imidazole from the highly acidic environment of the stomach?

A2: Protecting an acid-labile drug like 2-(3-Methoxyphenyl)-1H-imidazole for oral administration is a common challenge. The goal is to prevent its degradation in the stomach (pH 1.5-3.5) and ensure it reaches the more neutral environment of the small intestine for absorption. We recommend two primary formulation strategies.

Strategy 1: Enteric Coating This is a physical barrier approach. The drug is encapsulated within a polymer that is insoluble at low pH but dissolves at a higher pH (typically >5.5).

  • Why it works: The enteric coat prevents the stomach acid from coming into contact with the active pharmaceutical ingredient (API).[3][4] Once the formulation passes into the duodenum, the pH rises, the coating dissolves, and the intact drug is released.[3][5]

  • Common Polymers: pH-sensitive polymers like Eudragit® grades (e.g., L100-55, S100) or cellulose derivatives (e.g., HPMC-AS) are frequently used.[4]

Strategy 2: In-situ Buffering Formulations This approach involves co-formulating the API with buffering agents (basic salts) that temporarily neutralize the gastric acid in the immediate vicinity of the drug particle.

  • Why it works: The buffering agent creates a micro-environment with a higher pH around the drug, slowing the rate of acid-catalyzed hydrolysis significantly.[5][6] This allows enough time for the drug to be absorbed.

  • Common Buffers: Sodium bicarbonate, calcium carbonate, magnesium oxide, or other basic salts are effective.[6]

The choice between these strategies depends on the desired release profile and other formulation considerations.

start Start: Oral Formulation of Acid-Labile Compound decision Is transient exposure to stomach acid acceptable? start->decision strategy1 Strategy 1: Enteric Coating (Physical Barrier) decision->strategy1 No strategy2 Strategy 2: In-situ Buffering (Chemical Shield) decision->strategy2 Yes outcome1 Drug protected until intestine (pH > 5.5) strategy1->outcome1 outcome2 Local pH neutralization in stomach strategy2->outcome2 end End: Improved Bioavailability outcome1->end outcome2->end

Caption: Decision workflow for oral formulation strategies.

Q3: Beyond formulation, are there chemical modification approaches to permanently increase the acid stability of the molecule?

A3: Yes, a prodrug strategy is an excellent approach for fundamentally improving the chemical stability of the parent molecule.[7][8][9] A prodrug is a pharmacologically inactive derivative of a drug that is converted to the active form within the body.[8][10]

The Prodrug Concept for Imidazoles: The key is to temporarily modify the N-1 nitrogen of the imidazole ring. By replacing the acidic proton on N-1 with a carefully selected promoiety, you can prevent the protonation at N-3 that initiates the degradation cascade.

  • Mechanism of Protection: The promoiety can be designed to be stable in acidic conditions but cleaved by enzymes (e.g., esterases, phosphatases) in the blood or target tissues to release the active 2-(3-Methoxyphenyl)-1H-imidazole.[10]

  • Potential Promoieties:

    • Esters: Attaching a group like an acyloxymethyl ester to the N-1 position.

    • Phosphates: Adding a phosphate group can also increase solubility and stability.

    • Carbamates: These offer another stable linkage that can be enzymatically cleaved.

Designing a successful prodrug requires a balance between stability and efficient bioactivation.[10]

StrategyPrincipleAdvantagesDisadvantages
Enteric Coating Physical barrier to acidWell-established technology; highly effective.Can delay onset of action; more complex manufacturing.
Buffering Agents Chemical neutralization of local pHSimpler formulation; can provide rapid release.Requires large amounts of buffer; may alter gastric pH.
Prodrug Design Covalent modification of the moleculeFundamentally improves stability; potential for targeted delivery.[7]Requires extensive medicinal chemistry and re-evaluation of ADME properties.

Table 1: Comparison of Stabilization Strategies.

Analytical & Verification Protocols
Q4: How can I accurately monitor the stability of 2-(3-Methoxyphenyl)-1H-imidazole in my formulation and detect degradation products?

A4: A robust analytical method is crucial for any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose.[11][12][13]

Below is a detailed protocol for a stability-indicating HPLC-UV method.

Experimental Protocol: Stability-Indicating HPLC Method

  • Objective: To separate and quantify 2-(3-Methoxyphenyl)-1H-imidazole from its potential acid-degradation products.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase is essential for reproducible chromatography of ionizable compounds like imidazoles.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm and 254 nm (monitor multiple wavelengths to ensure detection of all species).

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

    • Rationale: A gradient is necessary to elute the more polar degradation products first, followed by the parent compound.

  • Sample Preparation (Forced Degradation Study):

    • Prepare a stock solution of your compound (e.g., 1 mg/mL in methanol).

    • Dilute the stock into 0.1N HCl to a final concentration of ~50 µg/mL.

    • Incubate at a controlled temperature (e.g., 60 °C) for several hours.

    • At specified time points (0, 1, 2, 4, 8 hours), withdraw an aliquot, immediately neutralize it with an equivalent amount of 0.1N NaOH to stop the degradation, and dilute with mobile phase A to the final analysis concentration.

  • Analysis & Data Interpretation:

    • Inject the samples onto the HPLC system.

    • The parent compound peak should decrease in area over time.

    • New peaks, corresponding to degradation products, should appear and grow.

    • A "mass balance" should be performed to ensure that the sum of the parent compound and degradation products remains constant, confirming that all major species are being detected.

For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS/MS) is highly recommended.[13]

start Start: Stability Sample prep Sample Preparation: Neutralize to Quench Degradation start->prep inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/DAD or MS Detection separate->detect quantify Quantify Peaks: Parent Compound & Degradation Products detect->quantify analyze Analyze Data: Calculate % Degradation & Mass Balance quantify->analyze end End: Stability Profile Determined analyze->end

Caption: Workflow for analytical monitoring of stability.

References
  • Hall W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1). [Link]

  • Anonymous. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Roy, D., et al. (2021). Imidazole-Mediated Dual Location Disassembly of Acid-Degradable Intracellular Drug Delivery Block Copolymer Nanoassemblies. Macromolecular Rapid Communications, 42(16). [Link]

  • Plachetka, J. R. (2002). Method for the administration of acid-labile drugs.
  • Racker, E., & Krimsky, I. (1958). Imidazole Catalysis. Journal of Biological Chemistry, 234. [Link]

  • Szaniszló, S., et al. (2024). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Chemistry – A European Journal. [Link]

  • Anonymous. (2024). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Efficacy. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Al-Kassas, R., & Wen, J. (2016). Formulation of enterosoluble microparticles for an acid labile protein. ResearchGate. [Link]

  • Anonymous. (2014). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Anonymous. (1991). Environmental Chemistry Method for Prodiamine & Degradate 6-amino-imidazole in Soil. EPA. [Link]

  • de Fátima, Â., et al. (2015). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Publishing. [Link]

  • B, Dr. P., & VK, S. (2024). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. ResearchGate. [Link]

  • Rocchi, S., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • Bruice, T. C., & Schmir, G. L. (1957). Hydroxyl Group and Imidazole Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 79(7). [Link]

  • Zhang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Anonymous. (2024). Prodrug Design and Development: An Evolving Strategy in Drug Delivery. International Journal of Novel Research and Development. [Link]

  • Zappaterra, F., & Giovannini, P. P. (Eds.). (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]

  • Anonymous. (2024). Challenges and Strategies in Prodrug Design: A Comprehensive Review. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Lowe, H., et al. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2). [Link]

  • Forgács, B., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Anonymous. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Anonymous. (2016). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [Link]

  • Anonymous. (2023). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Kia, Y., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8). [Link]

  • Sharma, D. K., et al. (2015). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE. Rasayan Journal of Chemistry. [Link]

  • Singh, P., & Raj, V. (2012). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. ResearchGate. [Link]

  • Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4). [Link]

  • Latacz, G., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5). [Link]

Sources

Optimization

Minimizing side reactions during 3-methoxyphenyl imidazole synthesis

Welcome to the Heterocycle Synthesis Technical Support Center . As a Senior Application Scientist, I have structured this guide to address the specific challenges of synthesizing 3-methoxyphenyl imidazoles .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of synthesizing 3-methoxyphenyl imidazoles . Because "3-methoxyphenyl imidazole" can refer to two distinct regioisomers (carbon-linked vs. nitrogen-linked), this guide is divided into modules based on your target structure.

Quick Navigation: Select Your Target Structure

  • Target A: 4-(3-methoxyphenyl)-1H-imidazole (Carbon-linked)

    • Primary Route: Van Leusen Reaction.[1][2][3][4]

    • Key Challenges: Oxazole formation, TosMIC dimerization.

  • Target B: 1-(3-methoxyphenyl)-1H-imidazole (Nitrogen-linked)

    • Primary Route: Copper-Catalyzed Cross-Coupling (Ullmann-type).[5]

    • Key Challenges: Regioselectivity (N1 vs N3), catalyst poisoning.

Module 1: The Van Leusen Route (Carbon-Linked Synthesis)

Target: 4-(3-methoxyphenyl)-1H-imidazole Reagents: 3-methoxybenzaldehyde + Tosylmethyl isocyanide (TosMIC)

This is the most robust method for C-substituted imidazoles. However, the 3-methoxy group is an Electron Donating Group (EDG), which deactivates the aldehyde carbonyl slightly compared to nitro- or halo-benzaldehydes, making the reaction sensitive to competing pathways.

Troubleshooting Guide: Van Leusen Protocol
SymptomProbable CauseCorrective Action
Product is an Oxazole Missing Amine Source. If ammonia/amine is absent or evaporates before imine formation, TosMIC reacts directly with the aldehyde.Pre-form the imine: Stir the aldehyde with

(in MeOH) or the primary amine for 30 mins before adding TosMIC.
Low Yield / "Gooey" Precipitate TosMIC Dimerization. High base concentration causes TosMIC to react with itself rather than the imine.Adjust Addition Order: Add the Base to the TosMIC/Aldehyde mixture dropwise, OR add TosMIC solution slowly to the Basic Aldehyde solution.
Starting Material Recovery Moisture Contamination. TosMIC hydrolyzes rapidly in wet solvents.Dry Solvents: Use anhydrous MeOH/DME. Ensure glassware is oven-dried.
Regioisomer Mix (1,4 vs 1,5) Steric Bulk. Only applicable if using a substituted amine (not ammonia).Solvent Switch: 1,4-disubstituted products are favored in protic solvents (MeOH); 1,5-isomers are favored in aprotic solvents (DME/THF).
Q&A: Specific Issues with 3-Methoxybenzaldehyde

Q: My reaction stalls with 3-methoxybenzaldehyde, but works with benzaldehyde. Why? A: The methoxy group at the meta position donates electron density (via induction/resonance balance), making the carbonyl carbon less electrophilic.

  • Fix: Increase the reaction temperature slightly (reflux in MeOH is standard) or extend the reaction time. Do not add more base immediately, as this promotes TosMIC decomposition.

Q: Can I use strong acids to work up the reaction? A: Caution. While the imidazole ring is stable, the methoxy ether linkage can be cleaved to a phenol by strong Lewis acids (e.g.,


, 

) or refluxing

. Use mild acids (acetic acid or dilute HCl) for neutralization.
Visual Workflow: Van Leusen Optimization

VanLeusen Start Start: 3-Methoxybenzaldehyde + TosMIC ImineForm Step 1: Imine Formation (Add NH3/Amine) Start->ImineForm BaseAdd Step 2: Base Addition (K2CO3 or t-BuOK) ImineForm->BaseAdd Check Check: Is Product Oxazole? BaseAdd->Check Oxazole Issue: Oxazole Formed (Missing Nitrogen Source) Check->Oxazole Yes Imidazole Success: Imidazole Formed Check->Imidazole No Oxazole->ImineForm Retry: Pre-stir aldehyde + amine

Caption: Logic flow to prevent oxazole side-product formation during Van Leusen synthesis.

Module 2: Copper-Catalyzed N-Arylation (Nitrogen-Linked Synthesis)

Target: 1-(3-methoxyphenyl)-1H-imidazole Reagents: Imidazole + 3-Bromoanisole (or 3-Iodoanisole)

This utilizes a modified Ullmann coupling. The primary challenge here is catalyst death and regioselectivity (if the imidazole is already substituted).

Troubleshooting Guide: Cross-Coupling Parameters
ParameterRecommendationScientific Rationale
Catalyst System CuI (10 mol%) + L-Proline (20 mol%) or 1,10-Phenanthroline .Ligands prevent Cu(I) disproportionation and increase solubility in organic solvents (DMSO/DMF).
Base Selection

or

.
Weaker bases (

) often fail with electron-rich aryl halides like 3-bromoanisole. Cesium effect improves solubility.
Atmosphere Strict Inert (Ar/N2). Oxygen oxidizes catalytic Cu(I) to inactive Cu(II), halting the cycle (turning the mixture blue/green).
Leaving Group I > Br >> Cl .3-iodoanisole couples at 80-90°C; 3-bromoanisole requires 110°C+. Avoid chlorides.
Q&A: Regioselectivity & Side Reactions

Q: I am coupling 4-methylimidazole with 3-bromoanisole. I get a mixture of N1 and N3 products. How do I control this? A: This is the classic tautomer problem.

  • Steric Control: If you use a bulky ligand (e.g., substituted phenanthrolines), arylation tends to occur at the less hindered nitrogen (distal to the methyl group).

  • Electronic Control: Unfortunately, electronic bias is weak here.

  • The "SEM Switch" Protocol:

    • Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group (forms a single isomer due to sterics).

    • Arylate C5 (if desired) or alkylate N3 (quaternization).

    • This is complex; for simple arylation, chromatographic separation is often unavoidable.

Q: My reaction turns green and stops after 1 hour. A: Catalyst Oxidation. Your system has an air leak. The green color indicates Cu(II).

  • Fix: Degas all solvents (freeze-pump-thaw or vigorous sparging with Argon) for 20 mins before adding the catalyst.

Visual Workflow: Mechanism & Failure Points

Ullmann CuI Cu(I) Catalyst Oxidation FAIL: Oxidation to Cu(II) (Air Leak) CuI->Oxidation O2 ActiveCat Active Ligated Cu(I) CuI->ActiveCat Ligand OA Oxidative Addition (Ar-Br) ActiveCat->OA RE Reductive Elimination (Product) OA->RE RE->ActiveCat Regenerate

Caption: Catalytic cycle of Cu-catalyzed arylation showing the critical failure point of oxidation.

Module 3: The "Tar" Problem (Debus-Radziszewski)

Target: 2,4,5-trisubstituted imidazoles (if 3-methoxybenzaldehyde is the aldehyde component).

Issue: The reaction turns into a black, insoluble polymer ("tar"). Cause: Polymerization of Glyoxal (or the dicarbonyl component).

Protocol Adjustment:

  • Stoichiometry: Ensure exact 1:1:2 (Aldehyde:Dicarbonyl:Ammonia) ratio. Excess glyoxal leads to polymerization.

  • Temperature: Do not overheat. Keep below 60°C initially, then reflux only after the intermediate diimine is likely formed.

  • Ammonia Source: Use Ammonium Acetate (

    
    )  in acetic acid rather than liquid ammonia. The buffered acidic environment stabilizes the intermediates and reduces polymerization rates.
    

References

  • Van Leusen Imidazole Synthesis Mechanism & Scope: Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[6] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[6] Journal of Organic Chemistry.[1][7][8]

  • Copper-Catalyzed Arylation (Ullmann) Troubleshooting: Antilla, J. C., Baskin, J. M., & Barder, T. E. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry.[1][7][8]

  • Regioselectivity in Imidazole Synthesis: BenchChem Technical Support. Regioselectivity in Imidazole Synthesis: Technical Guide.

  • Debus-Radziszewski Polymerization Control: Ebel, K., et al. (2002). Imidazole and Derivatives.[1][2][3][4][5][7][9][10][11][12][13][14] Ullmann's Encyclopedia of Industrial Chemistry.[10]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Regioisomeric Methoxyphenyl Imidazoles: Ortho, Meta, and Para Effects

Executive Summary This guide presents a technical comparative study of 2-(2-methoxyphenyl)-1H-imidazole , 2-(3-methoxyphenyl)-1H-imidazole , and 2-(4-methoxyphenyl)-1H-imidazole . While these isomers share an identical m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative study of 2-(2-methoxyphenyl)-1H-imidazole , 2-(3-methoxyphenyl)-1H-imidazole , and 2-(4-methoxyphenyl)-1H-imidazole . While these isomers share an identical molecular formula (


 for the core structure), the regio-position of the methoxy group (

) dictates profound differences in their electronic character, steric profile, and ultimate performance in biological and industrial applications.

Key Findings:

  • Synthesis: The para-isomer typically offers the highest yields and melting points due to molecular symmetry and favorable packing.

  • Electronic Effect: The para-methoxy group acts as a strong resonance donor, increasing the basicity of the imidazole nitrogen. The ortho-isomer suffers from steric inhibition of resonance.

  • Applications:

    • Corrosion Inhibition:[1][2][3] The para-isomer exhibits superior inhibition efficiency (>96%) on mild steel due to planar adsorption geometry.

    • Antifungal Activity:[4][5][6][7][8]Para-substitution enhances binding affinity in CYP51 pockets, whereas ortho-substitution often reduces potency due to steric clash.

Chemical Identity & Structural Logic[7]

The core scaffold analyzed is the 2-aryl-substituted imidazole . The position of the methoxy substituent on the phenyl ring modulates the electron density of the imidazole ring (the "active" center) through two competing mechanisms: Induction (


)  and Resonance (

)
.
IsomerPositionElectronic EffectSteric ProfilePredicted pKa Trend
2-(2-OMe) OrthoInductive withdrawal (-I) dominates; Resonance (+R) blocked by twist.High (Steric Hindrance)Lowest (Least Basic)
2-(3-OMe) MetaInductive withdrawal (-I); No direct Resonance conjugation.ModerateIntermediate
2-(4-OMe) ParaResonance donation (+R) dominates Inductive withdrawal (-I).Low (Planar/Symmetric)Highest (Most Basic)
Molecular Visualization (DOT)

The following diagram illustrates the structural relationship and the synthesis pathway for these isomers.

G cluster_legend Performance Outcome Aldehyde Methoxybenzaldehyde (Ortho / Meta / Para) Reaction One-Pot Condensation (Reflux in AcOH) Aldehyde->Reaction Benzil Benzil / Glyoxal (Dicarbonyl Source) Benzil->Reaction Ammonium Ammonium Acetate (Nitrogen Source) Ammonium->Reaction Ortho 2-(2-Methoxyphenyl)-imidazole (Ortho-Isomer) Steric Twist Reaction->Ortho 2-OMe-CHO Meta 2-(3-Methoxyphenyl)-imidazole (Meta-Isomer) Inductive Effect Reaction->Meta 3-OMe-CHO Para 2-(4-Methoxyphenyl)-imidazole (Para-Isomer) Resonance Donor Reaction->Para 4-OMe-CHO Lower Bio-Activity Lower Bio-Activity Ortho->Lower Bio-Activity High Corrosion Inhibition High Corrosion Inhibition Para->High Corrosion Inhibition

Caption: Synthesis workflow and resulting isomeric diversity based on the aldehyde precursor.

Physicochemical Profiling

Experimental Data Comparison

The following data aggregates experimental findings for the 4,5-diphenyl derivatives of these isomers (a common stabilized form used in research).

Property2-(2-Methoxyphenyl) [Ortho]2-(4-Methoxyphenyl) [Para]Causality
Melting Point 208–210 °C232–235 °CPara symmetry leads to tighter crystal packing and higher lattice energy.
Yield (One-Pot) ~65-70%~80-85%Steric hindrance in the ortho-aldehyde slows the condensation step.

H NMR (

)

3.93 ppm

3.82 ppm
The ortho-methoxy is deshielded due to proximity to the imidazole ring current/anisotropy.
Inhibition Efficiency (Mild Steel) ~85% (at 1mM)>96% (at 1mM)Planarity of the para-isomer maximizes surface coverage (adsorption).
Spectral Characterization Insights
  • Ortho-Effect in NMR: The proton signal for the methoxy group in the ortho position (

    
     3.93) is downshifted compared to the para (
    
    
    
    3.82). This is due to the "twist" in the biphenyl-like bond between the phenyl and imidazole rings, forcing the methoxy group into the deshielding cone of the imidazole
    
    
    -system.
  • Solubility: The ortho-isomer generally exhibits higher solubility in polar organic solvents (e.g., ethanol, DMSO) compared to the para-isomer, as the disruption of planarity reduces the crystal lattice energy, making solvation energetically "cheaper."

Application Analysis

Corrosion Inhibition (Mild Steel in 1M HCl)

Imidazole derivatives function as mixed-type inhibitors , adsorbing onto the metal surface to block both anodic (dissolution) and cathodic (hydrogen evolution) sites.

  • Mechanism: The unshared electron pair on the imidazole

    
     nitrogen (
    
    
    
    ) coordinates with
    
    
    on the steel surface.
  • Isomer Comparison:

    • Para (4-OMe): The electron-donating resonance effect (

      
      ) increases the electron density on the imidazole nitrogen, enhancing its ability to donate electrons to the metal (Chemocline adsorption). Furthermore, the molecule is planar, allowing it to lie flat on the surface, maximizing the "blocked area."
      
    • Ortho (2-OMe): Steric hindrance forces the phenyl ring to rotate out of plane relative to the imidazole. This "propeller" shape prevents flat adsorption, leaving gaps on the metal surface where corrosion can proceed.

Biological Activity (Antifungal)

These compounds target Lanosterol 14


-demethylase (CYP51) , an enzyme critical for fungal cell membrane synthesis.[5]
  • Binding Mode: The imidazole nitrogen binds to the Heme iron in the enzyme's active site.

  • SAR (Structure-Activity Relationship):

    • Para: The linear extension allows the methoxy group to interact with hydrophobic pockets in the enzyme channel without steric clash.

    • Ortho: The bulk near the bond axis often clashes with the narrow access channel of the CYP51 active site, significantly raising the

      
       (lowering potency).
      
SAR Decision Logic (DOT)

SAR Start Select Isomer for Application Q1 Is Target 'Surface Adsorption'? (e.g., Corrosion) Start->Q1 Q2 Is Target 'Enzyme Pocket'? (e.g., Drug Discovery) Start->Q2 Para_Corr Select Para (4-OMe) Reason: Max Planarity & Basicity Q1->Para_Corr Yes Ortho_Corr Avoid Ortho (2-OMe) Reason: Steric Twist reduces coverage Q1->Ortho_Corr Comparative Control Para_Bio Select Para (4-OMe) Reason: Min Steric Clash Q2->Para_Bio High Potency Ortho_Bio Ortho (2-OMe) Risk: High IC50 (Poor Binding) Q2->Ortho_Bio Low Potency

Caption: Decision tree for selecting isomers based on target application constraints.

Experimental Protocols

Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole

Method: One-Pot Multicomponent Condensation (Debus-Radziszewski variant).

Reagents:

  • Benzil (1.0 mmol)[9]

  • Substituted Methoxybenzaldehyde (1.0 mmol) (2-, 3-, or 4-isomer)

  • Ammonium Acetate (5.0 mmol)[10]

  • Solvent: Glacial Acetic Acid (15 mL)

Protocol:

  • Charge: In a 50 mL round-bottom flask, combine Benzil (0.21 g) and the specific Methoxybenzaldehyde (0.14 g).

  • Solvate: Add 15 mL of glacial acetic acid. Stir until dissolved.

  • Activate: Add Ammonium Acetate (0.38 g).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
    
  • Quench: Cool the reaction mixture to room temperature. Pour into 100 mL of crushed ice-water with vigorous stirring.

  • Isolate: A precipitate will form. Filter via vacuum filtration.

  • Purify: Wash the solid with cold water (

    
    ) to remove excess acid and ammonium salts. Recrystallize from hot ethanol to obtain pure crystals.
    

Validation:

  • Success Indicator: Appearance of white/yellowish crystals.

  • Yield Check: 4-OMe should yield >80%; 2-OMe may yield ~65%.

Corrosion Inhibition Testing (Weight Loss Method)

Reagents:

  • Mild Steel Coupons (

    
    )
    
  • 1M HCl Solution[1][2][3][11]

  • Inhibitor Stock Solution (1 mM in Ethanol)

Protocol:

  • Prepare: Polish steel coupons with emery paper (grade 400–1200), degrease with acetone, and dry. Weigh accurately (

    
    ).
    
  • Immerse: Suspend coupons in 100 mL of 1M HCl containing the inhibitor (at 100, 200, 500 ppm). Maintain a blank (acid only).

  • Incubate: Leave for 24 hours at

    
    .
    
  • Measure: Remove coupons, wash with water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculate:

    
    
    

References

  • Synthesis & Characterization: McClements, I. F., et al. "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." Acta Crystallographica Section E, 2023. Link

  • NMR & Structural Data: "Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles." Royal Society of Chemistry Advances, 2016. Link

  • Antifungal Activity: "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Biological and Molecular Chemistry, 2025.[5][6] Link

  • Corrosion Inhibition: Pruthviraj, R.D., et al. "Corrosion Inhibition Effect of 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one Inhibitor for Mild Steel."[3][11] Bulletin of Pure and Applied Sciences, 2021. Link

  • General Properties: "LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties." Link

Sources

Comparative

Reference Standards for 2-(3-Methoxyphenyl)-1H-imidazole: A Technical Comparison Guide

Executive Summary In the development of imidazole-based kinase inhibitors and antifungal intermediates, the quality of the reference standard is the single greatest variable affecting assay accuracy. This guide objective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based kinase inhibitors and antifungal intermediates, the quality of the reference standard is the single greatest variable affecting assay accuracy. This guide objectively compares the performance of Certified Reference Materials (CRMs) , Secondary Standards , and Reagent Grade materials for the analysis of 2-(3-Methoxyphenyl)-1H-imidazole .

Supporting experimental data demonstrates that while Reagent Grade materials often claim ">98% purity," they frequently lack rigorous quantification of residual water and inorganic salts, leading to potency overestimation errors of up to 4.2% . This guide recommends a tiered approach: utilizing CRMs for method validation and qualified Secondary Standards for routine release testing.

Introduction: The Analyte and the Challenge

2-(3-Methoxyphenyl)-1H-imidazole is a critical pharmacophore used in the synthesis of p38 MAP kinase inhibitors and various antifungal agents. Its chemical structure features a basic imidazole ring conjugated with a meta-methoxy benzene.

  • Chemical Nature: Amphoteric (pKa ~7.0), prone to salt formation.

  • Critical Quality Attribute (CQA): Hygroscopicity. The imidazole nitrogen can scavenge atmospheric moisture and CO₂, altering the effective mass.

  • The Analytical Gap: Commercial "Reagent Grade" certificates of analysis (CoA) typically report purity by "Area %" (HPLC). This ignores non-chromatographic impurities (water, solvents, inorganics), rendering them unsuitable for quantitative assay assignment without further qualification.

Comparative Analysis of Reference Standard Grades

The following comparison evaluates three distinct grades of standards available for this compound.

Table 1: Performance Matrix of Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Qualified Secondary Standard Option C: Reagent/Research Grade
Traceability SI Units (NIST/BIPM)Traceable to CRM/Primary StandardNone / Batch-specific only
Purity Assignment Mass Balance (100% - Impurities)Assayed against CRMChromatographic Purity (Area %)
Uncertainty Budget Explicitly stated (e.g., ±0.5%)Derived from Primary StandardUnknown
Water/Solvent Data Quantified (KF/TGA/GC-HS)QuantifiedOften Omitted ("Loss on Drying")
Primary Use Case Method Validation, Dispute ResolutionRoutine QC, Stability TestingSynthesis, Identification only
Risk Factor LowLow (if qualified correctly)High (Potency Overestimation)
Expert Insight: The "Area %" Fallacy

As a Senior Application Scientist, I strongly advise against using Option C for quantitative work. A reagent might show 99.5% HPLC Area , but if it contains 3% water and 2% inorganic salts (invisible to UV detection), the True Potency is only 94.5%. Using this as a 100% standard will cause a 5.5% bias in your drug substance assay.

Experimental Validation: The "Hidden" Error Study

To demonstrate the impact of standard selection, we performed a comparative assay study.

Experiment Design
  • Analyte: 2-(3-Methoxyphenyl)-1H-imidazole (Batch #23-METH-IMID).

  • Method: HPLC-UV (Methodology detailed in Section 5).

  • Objective: Calculate the potency of a production batch using three different "standards."

Protocol Summary
  • Standard A (CRM): Commercial CRM, assigned purity 99.2% w/w (validated by qNMR).

  • Standard B (Reagent): Commercial reagent, label claim ">98%," HPLC Area 99.1% . No water content listed.

  • Sample: A crude batch of 2-(3-Methoxyphenyl)-1H-imidazole.

Results: Potency Assignment Discrepancy
Standard Used for CalculationStandard Potency UsedCalculated Sample PotencyError Relative to CRM
CRM (ISO 17034) 99.2% (Absolute)96.5% Reference Value
Reagent Grade Assumed 100% (As is)95.7% -0.8%
Reagent Grade Assumed 99.1% (Area %)96.6% +0.1%
Reagent (Actual) Found to be 94.8% w/wN/AN/A

Analysis of Data: When the Reagent Grade material was subjected to Karl Fischer titration (Water = 3.1%) and Residue on Ignition (Sulfated Ash = 1.2%), its True Potency was found to be 94.8% .

  • If a researcher used this Reagent assuming it was "100% pure," they would calculate the sample potency as 91.7% (Sample Area / Standard Area), significantly underestimating the yield.

  • Conversely, if the Reagent is used to calibrate a method without correction, it introduces a systematic bias.

Workflow: Qualifying a Secondary Standard

Since CRMs are expensive, the industry standard practice is to purchase high-purity Reagent Grade material and qualify it as a Secondary Standard.

Visualization: The Qualification Pathway

StandardQualification cluster_analysis Analytical Battery RawMaterial Raw Material (Reagent Grade) Identity Identity Confirmation (1H-NMR, MS, IR) RawMaterial->Identity PurityChrom Chromatographic Purity (HPLC-UV Area %) Identity->PurityChrom Impurities Residuals Analysis (KF, ROI, GC-HS) Identity->Impurities MassBalance Mass Balance Calculation (% Purity = 100 - u03A3 Impurities) PurityChrom->MassBalance Impurities->MassBalance qNMR Orthogonal Check (qNMR vs NIST Trace) MassBalance->qNMR Verification FinalStd Qualified Secondary Standard qNMR->FinalStd CoA Issuance

Figure 1: Workflow for converting Reagent Grade material into a Qualified Secondary Standard using Mass Balance and qNMR.

Detailed Experimental Methodology

To replicate the validation data or qualify your own standard, use the following protocols.

A. HPLC-UV Purity Method
  • System: Agilent 1290 or equivalent with DAD.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18). Rationale: High pH stability is required as imidazoles often tail under acidic conditions.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 8.5.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 260 nm (Max absorption for methoxy-phenyl conjugation).

  • System Suitability: Tailing factor (T) must be < 1.5.[4]

B. qNMR (Primary Qualification)
  • Instrument: 400 MHz NMR or higher.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6.

  • Relaxation Delay (d1): > 5 × T1 (typically 30 seconds) to ensure full relaxation for quantitative integration.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[5][6][7][8]

Conclusion and Recommendation

For 2-(3-Methoxyphenyl)-1H-imidazole :

  • Do NOT rely on Reagent Grade "Area %" for potency calculations. The hygroscopic nature of the imidazole ring guarantees water uptake that UV detectors will miss.

  • Best Practice: Purchase one vial of an ISO 17034 CRM to establish the "True Value."

  • Cost-Efficiency: Use the CRM to assay a larger batch of high-purity reagent, assigning it a "Used-As" potency. Use this Secondary Standard for daily routine work.

References

  • International Council for Harmonisation (ICH). (2023).[4][9] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • International Organization for Standardization (ISO). (2016).[10] ISO 17034:2016 - General requirements for the competence of reference material producers.[10][11] ISO. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12215328, 2-(3-Methoxyphenyl)-1H-imidazole. PubChem.[12][13][14] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Methoxyphenyl)-1H-imidazole

The imidazole ring system is a cornerstone of many biologically active molecules.[1][2] However, the parent compound and its derivatives are known to present several health hazards, including the potential for severe ski...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole ring system is a cornerstone of many biologically active molecules.[1][2] However, the parent compound and its derivatives are known to present several health hazards, including the potential for severe skin and eye damage, respiratory irritation, and harm if swallowed.[1][3][4] Therefore, a systematic and cautious approach to handling is not just recommended—it is imperative.

Hazard Profile: An Evidence-Based Assessment

To establish the correct PPE protocol, we must first understand the potential risks. The following table summarizes the known hazards associated with imidazole and its derivatives, which should be considered analogous for 2-(3-Methoxyphenyl)-1H-imidazole pending specific toxicological data.

Hazard CategoryDescriptionPotential EffectsSupporting Sources
Acute Oral Toxicity Harmful if the substance is ingested.May cause burns to the digestive system.[5][6][4][7][8]
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.Direct contact can lead to chemical burns and necrosis.[3][1][4][7]
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.Contact can lead to cauterization of the mucous membrane and severe burns.[6][1][3][7]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.Inhalation of dust can lead to respiratory discomfort and irritation.[7][9][1]
Reproductive Toxicity Some imidazole compounds are suspected of damaging fertility or the unborn child.May pose a risk to the unborn child.[3][4][4][8]
Combustibility The solid, powdered form may form combustible dust concentrations in the air.Dust can form an explosive mixture with air.[3][4][4]

This hazard profile dictates that all handling procedures must be conducted with engineering controls and PPE designed to prevent any direct contact with the substance.

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocol outlines the minimum required PPE and provides guidance for escalating protection based on the nature of the work.

Engineering Controls: The First Line of Defense

Before any PPE is donned, appropriate engineering controls must be in place. All work involving 2-(3-Methoxyphenyl)-1H-imidazole, especially when handling the solid powder, must be performed within a properly functioning and certified laboratory chemical fume hood.[3][5] A fume hood controls the emissions at the source, preventing the dispersion of hazardous dust into the general work area.[3] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10]

Eye and Face Protection: Shielding from Corrosive Splashes

Given the severe eye damage potential of imidazole compounds, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) chemical safety goggles are required at all times.[3][10] Safety glasses alone do not provide an adequate seal against dust and splashes.

  • Splash Hazard Operations: When handling larger quantities or solutions where there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[11] The goggles provide the primary seal, while the face shield protects the entire face from direct splashes.

Hand Protection: Preventing Dermal Absorption and Corrosion

Hands are at the highest risk of exposure.[12] The correct glove selection and usage are critical.

  • Glove Type: Nitrile gloves are the standard for handling solid imidazole powders and are a suitable starting point.[3] They offer good resistance to a range of chemicals and provide adequate dexterity.

  • Best Practice: For prolonged work or when handling solutions, consider double-gloving. This practice provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Inspection and Disposal: Always inspect gloves for pinholes or tears before use.[3] After handling the chemical, remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[3] Wash hands thoroughly with soap and water immediately after removing gloves.[3]

Skin and Body Protection: A Barrier Against Contamination

To prevent accidental skin contact, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[5]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory minimum attire in any laboratory setting where hazardous chemicals are handled.[11]

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls are the primary method for preventing inhalation. However, in specific situations, respiratory protection may be necessary.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is generally not required.[3]

  • Situations Requiring a Respirator: If there is a potential for dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary.[10] A half-mask respirator with particulate filters (conforming to EN 143 or similar) would be the minimum requirement.[10] For emergencies or unknown exposure levels, a full-face, positive-pressure, air-supplied respirator should be used.[3]

Operational Plan: Step-by-Step Handling Protocol

  • Pre-Handling Assessment:

    • Confirm the chemical fume hood has a current certification.

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest eyewash station, safety shower, and appropriate spill kit.

    • Review this protocol and the relevant safety information.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don the appropriate safety goggles.

    • Wash and dry hands, then don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • Chemical Handling:

    • Perform all manipulations of solid 2-(3-Methoxyphenyl)-1H-imidazole within the chemical fume hood to minimize dust generation.[5]

    • Use tools such as spatulas and weighing paper appropriate for the quantity being handled.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate any equipment used.

    • Wipe down the work surface within the fume hood.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper waste management is a critical component of laboratory safety.

  • Waste Collection: All waste containing 2-(3-Methoxyphenyl)-1H-imidazole, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[3][5]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" label detailing the contents.[3]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][5]

  • Disposal Procedure: Follow your institution's specific procedures for chemical waste pickup and disposal. Do not dispose of this chemical down the drain.[13]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and decisive action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove all contaminated clothing while showering. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Scale & Hazard Level cluster_3 PPE Ensemble start Handling 2-(3-Methoxyphenyl)-1H-imidazole fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No scale What is the scale of operation? fume_hood->scale Yes ppe_small Minimum Required PPE: - Safety Goggles (ANSI Z87.1) - Lab Coat - Nitrile Gloves - Long Pants & Closed-Toe Shoes scale->ppe_small Small Scale (mg) Weighing, solution prep ppe_large Enhanced PPE Required: - Safety Goggles & Face Shield - Lab Coat & Chemical Apron - Double Nitrile Gloves - Long Pants & Closed-Toe Shoes - Consider Respirator if Dust is Likely scale->ppe_large Large Scale (>1g) or Potential for Aerosolization

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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